(2-Fluoro-4-biphenyl)acetic acid-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11FO2 |
|---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
2-[3-fluoro-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H11FO2/c15-13-8-10(9-14(16)17)6-7-12(13)11-4-2-1-3-5-11/h1-8H,9H2,(H,16,17)/i1D,2D,3D,4D,5D |
InChI Key |
ZLLZRKQQNGBXRD-RALIUCGRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C=C(C=C2)CC(=O)O)F)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)CC(=O)O)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (2-Fluoro-4-biphenyl)acetic acid-d5
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (2-Fluoro-4-biphenyl)acetic acid-d5, a deuterated analog of a key intermediate in the synthesis of Flurbiprofen. This document is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and pharmacology.
Core Chemical Properties
This compound is a stable, isotopically labeled compound primarily utilized as an internal standard in quantitative analytical methodologies.[1][2][3] Its physical and chemical characteristics are crucial for its application in sensitive and accurate bioanalytical assays.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₆D₅FO₂ | [1][4][5][6] |
| Molecular Weight | 235.27 g/mol | [1][4][5] |
| CAS Number | 2733149-72-7 | [4][5][6] |
| Appearance | White to off-white solid | [1][7] |
| Purity | ≥99.64% | [4][5] |
| Melting Point | Data not available. The non-deuterated analog, 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid, has a melting point of 111.5-115.5°C. | [8] |
| Boiling Point | Data not available. | |
| Solubility | Soluble in DMSO (100 mg/mL) | [1][7] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1][7] |
Synthesis and Isotopic Labeling
A common strategy involves the use of deuterated starting materials or reagents in a multi-step synthesis. Modern techniques, such as palladium-catalyzed carboxylation reactions using isotopically labeled carbon monoxide or carbon dioxide, offer efficient ways to introduce isotopic labels at a late stage of the synthesis.[9][10][11] Another approach could involve the deuteration of a suitable precursor using methods like catalytic H/D exchange.
A generalized workflow for the synthesis of isotopically labeled carboxylic acids is presented below.
Caption: A plausible synthetic workflow for this compound.
Applications in Analytical Chemistry
The primary application of this compound is as an internal standard in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
Use as an Internal Standard in LC-MS
In quantitative LC-MS analysis, a stable isotopically labeled internal standard is considered the gold standard.[3][12] It is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.
Experimental Protocol: General Procedure for Using this compound as an Internal Standard in LC-MS Bioanalysis
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.
-
Preparation of Spiking Solution: Dilute the stock solution with the appropriate solvent to a working concentration. This solution will be added to all samples, including calibration standards and quality controls.
-
Sample Preparation:
-
To a known volume of the biological matrix (e.g., plasma, urine), add a precise volume of the internal standard spiking solution.
-
Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Develop a chromatographic method to separate the analyte and the internal standard from other matrix components.
-
Optimize the mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard using multiple reaction monitoring (MRM).
-
-
Quantification:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Caption: Workflow for the use of a deuterated internal standard in bioanalysis.
Biological Context and Potential Relevance
This compound is the deuterated form of an intermediate used in the synthesis of Flurbiprofen.[13][14][15] Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923).
There is no direct evidence to suggest that this compound possesses significant biological activity itself. Its primary role in a biological context is as a non-perturbing tracer for pharmacokinetic and metabolic studies of its non-deuterated counterpart or related drugs.
The deuteration of a molecule can, however, influence its metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, potentially slowing down metabolism at the site of deuteration. This property is sometimes exploited in drug design to improve a drug's pharmacokinetic properties.
Potential Signaling Pathways of the Non-Deuterated Analog
The non-deuterated form of the parent drug, Flurbiprofen, is known to interact with the following pathways:
-
Cyclooxygenase (COX) Inhibition: Flurbiprofen inhibits both COX-1 and COX-2, reducing the production of prostaglandins and thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
-
Gamma-Secretase Modulation: In the context of Alzheimer's disease research, Flurbiprofen has been shown to modulate the activity of γ-secretase, an enzyme involved in the production of amyloid-beta peptides.
Experimental Protocols for Investigating Potential Biological Activity
Should there be an interest in evaluating the biological activity of this compound, the following in vitro assays could be employed.
Cyclooxygenase (COX) Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and arachidonic acid (substrate).
-
Inhibitor Preparation: Prepare serial dilutions of the test compound, this compound.
-
Assay Reaction: In a microplate, combine the enzyme, a heme cofactor, and the test compound. Initiate the reaction by adding arachidonic acid.
-
Detection: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the oxidation of a suitable substrate.[16][17]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Caption: Proposed inhibitory action on the COX pathway by the non-deuterated analog.
Gamma-Secretase Activity Assay (General Protocol)
-
Cell Culture: Use a cell line that stably expresses a fluorescently tagged amyloid precursor protein (APP) fragment (e.g., APP-C99-GFP).[18]
-
Compound Incubation: Treat the cells with various concentrations of the test compound.
-
Detection: Inhibit γ-secretase activity leads to the accumulation of the fluorescent APP fragment, which can be quantified using high-content imaging or a fluorescence plate reader.[19][20][21]
-
Data Analysis: Determine the effect of the compound on the fluorescent signal and calculate the IC₅₀ value.
Caption: Proposed modulation of the γ-secretase pathway by the non-deuterated analog.
Conclusion
This compound is a valuable research tool, particularly for its application as an internal standard in quantitative bioanalysis. Its chemical properties are well-defined, and while specific synthesis and application protocols are not widely published, established methodologies for similar compounds provide a strong framework for its use. The biological activity of its non-deuterated parent compound, Flurbiprofen, is well-characterized, providing important context for studies involving this deuterated analog. This guide provides a solid foundation for researchers and scientists working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. abcam.com [abcam.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. 2733149-72-7 | MFCD00143661 | this compound [aaronchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2-Fluoro-alpha-methyl-4-biphenylacetic acid, 99% 25 g | Request for Quote [thermofisher.com]
- 9. Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scispace.com [scispace.com]
- 13. scbt.com [scbt.com]
- 14. (2-FLUORO-4-BIPHENYL)ACETIC ACID | 5001-96-7 [m.chemicalbook.com]
- 15. theclinivex.com [theclinivex.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. γ-Secretase Activity Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. innoprot.com [innoprot.com]
- 21. innoprot.com [innoprot.com]
An In-depth Technical Guide to the Synthesis of (2-Fluoro-4-biphenyl)acetic acid-d5
This technical guide provides a detailed overview of a feasible synthetic pathway for (2-Fluoro-4-biphenyl)acetic acid-d5, a deuterated analog of a non-steroidal anti-inflammatory drug (NSAID) intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data, and visual representations of the synthesis workflow.
Introduction
(2-Fluoro-4-biphenyl)acetic acid is a key intermediate in the synthesis of Flurbiprofen, an established NSAID.[1][2] The deuterated isotopologue, this compound, is a valuable tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies. The incorporation of deuterium (B1214612) atoms can alter a drug's metabolic profile, potentially leading to improved therapeutic properties. This guide outlines a robust synthetic route to obtain this deuterated compound with a high degree of isotopic enrichment.
Proposed Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a three-step process. The key strategic step is a Suzuki-Miyaura cross-coupling reaction to form the biphenyl (B1667301) core, utilizing a deuterated coupling partner. The overall pathway is as follows:
-
Esterification: Protection of the carboxylic acid functionality of 2-fluoro-4-bromophenylacetic acid as an ethyl ester.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of ethyl (2-fluoro-4-bromophenyl)acetate with phenyl-d5-boronic acid to introduce the deuterated phenyl ring.
-
Saponification: Hydrolysis of the ethyl ester to yield the final product, this compound.
Experimental Protocols
Step 1: Esterification of 2-Fluoro-4-bromophenylacetic acid
This initial step protects the carboxylic acid group to prevent side reactions during the subsequent Suzuki-Miyaura coupling.
Reaction Scheme:
2-Fluoro-4-bromophenylacetic acid + Ethanol (B145695) --(H₂SO₄)--> Ethyl (2-fluoro-4-bromophenyl)acetate
Procedure:
-
Suspend 2-fluoro-4-bromophenylacetic acid in an excess of absolute ethanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl (2-fluoro-4-bromophenyl)acetate.
| Parameter | Value |
| Reactant Ratio | 1 equivalent 2-fluoro-4-bromophenylacetic acid |
| Solvent | Excess Ethanol |
| Catalyst | Catalytic H₂SO₄ |
| Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | >95% |
Step 2: Suzuki-Miyaura Cross-Coupling
This is the key step where the deuterated phenyl ring is introduced to form the biphenyl structure.
Reaction Scheme:
Ethyl (2-fluoro-4-bromophenyl)acetate + Phenyl-d5-boronic acid --(Pd Catalyst, Base)--> Ethyl (2-fluoro-4-biphenyl)acetate-d5
Procedure:
-
To a reaction vessel, add ethyl (2-fluoro-4-bromophenyl)acetate, phenyl-d5-boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane (B91453) or toluene) and water.
-
Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the mixture with vigorous stirring to a temperature between 80-100 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).[3]
-
Cool the reaction to room temperature and quench with water.
-
Extract the product into an organic solvent such as ethyl acetate.[3]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure ethyl (2-fluoro-4-biphenyl)acetate-d5.[3]
| Parameter | Value |
| Reactant Ratio | 1 equiv. Aryl Bromide : 1.2-1.5 equiv. Boronic Acid |
| Catalyst | 1-5 mol% Pd(OAc)₂ or other Pd(0) source |
| Base | 2-3 equivalents K₂CO₃ or other suitable base |
| Solvent | Toluene/Water or Dioxane/Water mixture |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Hypothetical Yield | 80-95% [3] |
Step 3: Saponification of Ethyl (2-fluoro-4-biphenyl)acetate-d5
The final step is the deprotection of the carboxylic acid via base-catalyzed hydrolysis of the ethyl ester.
Reaction Scheme:
Ethyl (2-fluoro-4-biphenyl)acetate-d5 --(1. NaOH, H₂O/MeOH; 2. HCl)--> this compound
Procedure:
-
Dissolve the ethyl (2-fluoro-4-biphenyl)acetate-d5 in a mixture of methanol (B129727) and an aqueous solution of sodium hydroxide (B78521) (e.g., 1 M NaOH).[4]
-
Stir the mixture at room temperature or gently heat to reflux for several hours.[4]
-
Monitor the reaction by TLC until the ester is fully consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Pour the remaining aqueous solution into water and extract with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.[4]
-
Acidify the aqueous phase with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.[4]
-
Extract the product into an organic solvent like ethyl acetate.[4]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[4]
-
Filter and remove the solvent under reduced pressure to yield the final product, this compound.[4]
| Parameter | Value |
| Base | Excess NaOH or KOH |
| Solvent | Methanol/Water or Ethanol/Water |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 2-5 hours |
| Typical Yield | >98% [4] |
Visualization of Experimental Workflow
The following diagram illustrates the general laboratory workflow for the key Suzuki-Miyaura coupling and subsequent saponification steps.
Conclusion
The described three-step synthesis provides a reliable and efficient pathway for the preparation of this compound. The strategic use of a Suzuki-Miyaura cross-coupling reaction with a deuterated boronic acid allows for the precise and high-yield incorporation of the deuterium-labeled phenyl ring. The subsequent saponification is a straightforward and high-yielding transformation. This guide provides the necessary detailed protocols and expected outcomes to enable the successful synthesis of this important deuterated compound for advanced pharmaceutical research.
References
Technical Guide: (2-Fluoro-4-biphenyl)acetic acid-d5 for Bioanalytical Applications
An In-depth Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-4-biphenyl)acetic acid-d5 is the deuterium-labeled form of Felbinac, a non-steroidal anti-inflammatory drug (NSAID). Its primary application in a research setting is as an internal standard for the quantitative analysis of Felbinac and related compounds in biological matrices.[1] The stable isotope labeling allows for precise and accurate quantification by mass spectrometry-based techniques, such as liquid chromatography-mass spectrometry (LC-MS), by correcting for variability during sample preparation and analysis. This guide provides a comprehensive overview of its technical specifications, a detailed experimental protocol for its use in bioanalysis, and an illustration of the relevant biological pathway.
Compound Data
The following tables summarize the key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 2733149-72-7 | [2][3][4] |
| Molecular Formula | C₁₄H₆D₅FO₂ | [2][3][4] |
| Molecular Weight | 235.27 g/mol | [2][4] |
| Appearance | White to off-white solid | [1][4] |
Table 2: Quality and Isotopic Enrichment
| Parameter | Specification | Reference |
| Purity (HPLC) | 99.64% | [2][4] |
| Isotopic Enrichment | 98.24% | [4] |
Table 3: Storage and Stability
| Condition | Duration | Reference |
| Powder (-20°C) | 3 years | [1][4] |
| Powder (4°C) | 2 years | [1][4] |
| In Solvent (-80°C) | 6 months | [1][4] |
| In Solvent (-20°C) | 1 month | [1][4] |
Mechanism of Action: Inhibition of the Cyclooxygenase (COX) Pathway
The non-deuterated analogue, Felbinac, exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the inflammatory response, as they catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. The deuterated form, this compound, is expected to follow the same biological pathways and is therefore an ideal internal standard for studying the pharmacokinetics and pharmacodynamics of Felbinac.
Below is a diagram illustrating the signaling pathway.
References
Technical Guide: (2-Fluoro-4-biphenyl)acetic acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (2-Fluoro-4-biphenyl)acetic acid and its deuterated analog, (2-Fluoro-4-biphenyl)acetic acid-d5. It covers their molecular properties, synthesis, analytical applications, and biological significance, particularly in the context of anti-inflammatory drug development.
Core Concepts and Molecular Data
(2-Fluoro-4-biphenyl)acetic acid is a fluorinated biphenylacetic acid derivative. It is recognized as a key intermediate in the synthesis of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[1][2] The deuterated form, this compound, serves as a valuable internal standard for quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium (B1214612) atoms provides a distinct mass difference, facilitating precise quantification in complex biological matrices.
Table 1: Molecular Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (2-Fluoro-4-biphenyl)acetic acid | C₁₄H₁₁FO₂ | 230.23 | 5001-96-7 |
| This compound | C₁₄H₆D₅FO₂ | 235.27 | Not available |
Experimental Protocols
Synthesis of (2-Fluoro-4-biphenyl)acetic acid
A plausible and efficient method for the synthesis of (2-Fluoro-4-biphenyl)acetic acid is the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for creating a carbon-carbon bond between an aryl halide and an organoboron compound, catalyzed by a palladium complex.
Reaction Scheme:
(2-Fluoro-4-bromophenyl)acetic acid + Phenylboronic acid --(Pd catalyst, Base)--> (2-Fluoro-4-biphenyl)acetic acid
Materials:
-
(2-Fluoro-4-bromophenyl)acetic acid
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (2-Fluoro-4-bromophenyl)acetic acid (1.0 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas, such as argon or nitrogen. Repeat this process three times.
-
Solvent Addition: Add toluene and deionized water (typically in a 5:1 ratio) to the reaction mixture.
-
Reaction: Heat the mixture to 90°C and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure (2-Fluoro-4-biphenyl)acetic acid.
Bioanalytical Method: Quantification of Flurbiprofen using a Deuterated Internal Standard
This protocol describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Flurbiprofen in human plasma, using a deuterated analog as an internal standard (IS). This compound can be used as a precursor for synthesizing deuterated Flurbiprofen or a closely related internal standard.
Table 2: LC-MS/MS Parameters for Flurbiprofen Analysis
| Parameter | Specification |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Gradient | Optimized for separation of analyte and IS from matrix components. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Monitored Transitions | Flurbiprofen: m/z 243.2 → 199.2; Deuterated IS: e.g., m/z 246.2 → 202.2 |
| Collision Energy | Optimized for each transition |
Sample Preparation:
-
To 100 µL of plasma sample, add the deuterated internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Signaling Pathway and Mechanism of Action
As a precursor to Flurbiprofen, (2-Fluoro-4-biphenyl)acetic acid is relevant to the inhibition of the cyclooxygenase (COX) pathway. NSAIDs like Flurbiprofen exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway by Flurbiprofen.
Experimental and Drug Development Workflow
The development of an anti-inflammatory drug, from a precursor like (2-Fluoro-4-biphenyl)acetic acid to a final therapeutic agent, involves a multi-step process. This workflow outlines the key stages.
Caption: Anti-inflammatory Drug Development Workflow.
References
Solubility Profile of (2-Fluoro-4-biphenyl)acetic acid-d5 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (2-Fluoro-4-biphenyl)acetic acid-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Felbinac. Understanding the solubility of this stable isotope-labeled compound is critical for its application as an internal standard in pharmacokinetic and metabolic studies, as well as for its use in various analytical methodologies. This document compiles available quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.
Core Data Presentation: Solubility Summary
The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and application in research. The following tables summarize the available solubility data for this compound and its non-deuterated parent compound, Felbinac. The solubility of a deuterated compound is generally expected to be very similar to its non-deuterated counterpart in the same solvent.
Quantitative Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO as the solvent's hygroscopic nature can impact solubility. |
| Felbinac | Dimethyl Sulfoxide (DMSO) | 30 mg/mL - 100 mg/mL | Discrepancies in reported values exist. Sonication and warming may be needed to achieve higher concentrations. |
| Flurbiprofen | Ethanol | ~25 mg/mL | - |
| Flurbiprofen | Dimethylformamide (DMF) | ~25 mg/mL | - |
| Flurbiprofen * | Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | - |
Note: Flurbiprofen is a structural analog of Felbinac, and its solubility data is provided for comparative purposes.
Qualitative Solubility Data for Felbinac
| Solvent | Solubility Description |
| Methanol | Soluble[1] |
| Ethanol (96%) | Sparingly Soluble[1] / Practically Insoluble[1] |
| Water | Practically Insoluble[1] |
| Acetonitrile | Slightly Soluble (based on the related 4-Biphenylacetic acid) |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is paramount for reliable experimental outcomes. The following are detailed methodologies for commonly employed techniques in solubility assessment.
The Shake-Flask Method: A Gold Standard
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Detailed Protocol:
-
Preparation: Add an excess of this compound to a clear glass vial or flask. The exact amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a mechanical shaker or on a magnetic stir plate in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
Solution Calorimetry
Solution calorimetry is another powerful technique that can be employed to determine solubility by measuring the heat of dissolution.
Principle: This method involves measuring the enthalpy change when a known amount of solute dissolves in a solvent. The saturation point can be identified by a plateau in the heat signal.
General Procedure:
-
A semi-adiabatic solution calorimeter is used to measure the heat of dissolution.
-
A known mass of the compound is incrementally added to a known volume of the solvent in the calorimeter.
-
The heat of solution is measured as a function of the dissolved mass.
-
The point at which the heat signal plateaus indicates that the solution is saturated.
-
The solubility limit is determined from the crossing point of the linear segments of the heat signal versus dissolved mass plot.
Mandatory Visualization: Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for determining the solubility of a research compound like this compound.
Caption: Logical workflow for determining the solubility profile of a compound.
References
An In-depth Technical Guide on the Stability and Storage of (2-Fluoro-4-biphenyl)acetic acid-d5
This guide provides a comprehensive overview of the stability and recommended storage conditions for (2-Fluoro-4-biphenyl)acetic acid-d5, a deuterated analog of (2-Fluoro-4-biphenyl)acetic acid. This information is crucial for researchers, scientists, and professionals in drug development to ensure the integrity and reliability of the compound in experimental settings. This compound is primarily utilized as a tracer or an internal standard for quantitative analyses such as NMR, GC-MS, or LC-MS.[1]
Chemical Properties
| Property | Value |
| Molecular Formula | C14H6D5FO2 |
| Molecular Weight | 235.27 |
| Appearance | White to off-white solid[1][2] |
| Purity | 99.64% |
| CAS Number | 2733149-72-7[1][2][3] |
Storage and Stability Data
The stability of this compound is dependent on its physical state (solid powder or in solvent) and the storage temperature. The following tables summarize the recommended storage conditions to maintain the compound's integrity.
Table 1: Storage Conditions for Solid this compound
| Storage Temperature | Recommended Duration |
| -20°C | 3 years[1][2][4] |
| 4°C | 2 years[1][2][4] |
Table 2: Storage Conditions for this compound in Solvent
| Storage Temperature | Recommended Duration |
| -80°C | 6 months[1][2][4] |
| -20°C | 1 month[1][2][4] |
It is important to note that when preparing stock solutions, the appropriate solvent should be selected based on solubility information. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the solution after preparation.[5] Shipping of the compound is typically done at room temperature in the continental US, though this may vary for other locations.[1][2][4]
Factors Affecting Stability
The chemical stability of this compound can be influenced by several environmental factors. Understanding these factors is key to preventing degradation.
Caption: Key environmental factors affecting the chemical stability of this compound.
Experimental Protocols
While specific experimental protocols for the stability testing of this compound are not publicly detailed, a general workflow for assessing the stability of a chemical compound is outlined below. Such studies are essential to establish optimal storage conditions and shelf-life.
General Experimental Workflow for Chemical Stability Assessment
References
Deuterium-Labeled (2-Fluoro-4-biphenyl)acetic Acid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Whitepaper on the Applications and Methodologies of Deuterated Flurbiprofen (B1673479)
Introduction
Deuterium-labeled (2-Fluoro-4-biphenyl)acetic acid, an isotopic variant of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen, serves as a critical tool in modern pharmaceutical research and development. The substitution of hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope, imparts a subtle but significant change in mass and bond strength. This alteration, known as the kinetic isotope effect (KIE), can influence the compound's metabolic fate, providing researchers with a unique instrument for a variety of applications. This technical guide offers a comprehensive overview of the uses of deuterium-labeled flurbiprofen, with a focus on its role as an internal standard in bioanalytical assays, its application in metabolic studies, and its synthesis. Detailed experimental protocols and quantitative data are provided to support its practical implementation in a laboratory setting.
Core Applications
The primary applications of deuterium-labeled (2-Fluoro-4-biphenyl)acetic acid in pharmaceutical research are centered on its use as a tracer and an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Deuteration can also modulate the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in drug metabolism and pharmacokinetic (DMPK) studies.[3]
Internal Standard in Quantitative Bioanalysis
In quantitative bioanalysis, particularly in LC-MS/MS-based assays, a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving high accuracy and precision. Deuterated flurbiprofen is an ideal internal standard for the quantification of flurbiprofen in biological matrices such as plasma, serum, and tissue homogenates. Its chemical and physical properties are nearly identical to the unlabeled analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization. The mass difference allows for its distinct detection by the mass spectrometer, enabling reliable correction for matrix effects and variations in sample processing.
Metabolic Profiling and Pharmacokinetic Studies
The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic cleavage by enzymes such as cytochrome P450 (CYP).[4] This kinetic isotope effect can be exploited to investigate the metabolic pathways of flurbiprofen. By comparing the metabolic profiles of the deuterated and non-deuterated drug, researchers can identify the sites of metabolism and the enzymes involved. For instance, the metabolism of flurbiprofen-d3 (B562647) has been shown to result in hydroxylation at the same position as the non-deuterated drug, although the rate of metabolism may be affected.[5]
Furthermore, deuteration can alter the pharmacokinetic properties of a drug. While a study on flurbiprofen-d8 showed no significant differences in pharmacokinetic parameters compared to the parent drug in rats when administered in a completely dissolved state, it did reveal an increased solubility for the deuterated compound.[4] This highlights the potential for deuterium substitution to improve the physicochemical properties of a drug.[4]
Quantitative Data
The following tables summarize key quantitative data related to the use and properties of deuterium-labeled flurbiprofen.
Table 1: LC-MS/MS Parameters for Flurbiprofen and its Deuterated Internal Standard
| Compound | Transition (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| Flurbiprofen (FLB) | 243 → 199 | -26 | -10 |
| Flurbiprofen-d3 (FLB-d3) | 246 → 202 | -21 | -12 |
Data sourced from a study on CYP2C9 genotype versus metabolic phenotype.
Table 2: Comparative Pharmacokinetic Parameters of Flurbiprofen (FP) and Flurbiprofen-d8 (FP-d8) in Rats
| Parameter | Flurbiprofen (FP) | Flurbiprofen-d8 (FP-d8) |
| Intravenous Administration | ||
| AUC (μg·h/mL) | 135.8 ± 15.1 | 145.4 ± 19.8 |
| CL (mL/h/kg) | 736.9 ± 84.1 | 688.4 ± 93.5 |
| Vdss (mL/kg) | 309.1 ± 38.4 | 301.9 ± 42.1 |
| Oral Administration | ||
| Cmax (μg/mL) | 48.7 ± 6.9 | 53.4 ± 7.5 |
| Tmax (h) | 0.5 ± 0.2 | 0.6 ± 0.3 |
| AUC (μg·h/mL) | 129.5 ± 21.3 | 140.1 ± 25.7 |
| Bioavailability (%) | 95.4 ± 13.2 | 96.4 ± 15.1 |
Data presented as mean ± SD (n=5). No significant differences were observed between FP and FP-d8. Data adapted from a study on the impact of multiple H/D replacements on physicochemical properties.[4]
Experimental Protocols
Synthesis of Deuterated (2-Fluoro-4-biphenyl)acetic acid (Flurbiprofen-d8)
This protocol describes the direct and multiple deuterium-incorporation into the eight aromatic C-H bonds of flurbiprofen.
Materials:
-
Flurbiprofen
-
10% Platinum on carbon (Pt/C)
-
Deuterium oxide (D₂O)
-
2-Propanol (2-PrOH)
-
Ethyl acetate (B1210297) (AcOEt)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether (Et₂O)
-
n-Hexane (n-Hex)
-
Membrane filter (0.2 μm)
Procedure:
-
A mixture of flurbiprofen (1.0 mmol), 10% Pt/C (6 mol%), 2-PrOH (1.6 mL), and D₂O (8 mL) is heated with stirring at 80 °C for 24 hours in a sealed test tube.[4]
-
The reaction mixture is cooled to room temperature.[4]
-
The mixture is filtered through a membrane filter to remove the catalyst, washing with ethyl acetate (20 mL).[4]
-
The filtrate is extracted with ethyl acetate (3 x 20 mL).[4]
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum.[4]
-
The residue is recrystallized from diethyl ether/n-hexane to yield flurbiprofen-d8 as a colorless solid.[4]
Quantification of Flurbiprofen in Human Plasma using Deuterated Flurbiprofen as an Internal Standard by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of flurbiprofen in human plasma.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of a working solution of deuterated flurbiprofen (e.g., flurbiprofen-d3) in methanol (B129727) as the internal standard.
-
Add 300 µL of acetonitrile (B52724) or methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient elution with Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Flurbiprofen: m/z 243 → 199
-
Deuterated Flurbiprofen (e.g., d3): m/z 246 → 202
-
-
Optimize instrument parameters such as declustering potential and collision energy for maximum signal intensity.
-
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of flurbiprofen to the deuterated internal standard against the concentration of the calibration standards.
-
Determine the concentration of flurbiprofen in the plasma samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Flurbiprofen Metabolism Pathway
Flurbiprofen is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9 to its major metabolite, 4'-hydroxyflurbiprofen.[5] This metabolite has little anti-inflammatory activity. Both flurbiprofen and its hydroxylated metabolite can then undergo glucuronidation, a phase II metabolic reaction, before excretion.
Caption: Metabolic pathway of flurbiprofen.
Mechanism of Action: COX Inhibition Pathway
Flurbiprofen, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of the cyclooxygenase pathway by flurbiprofen.
Experimental Workflow: Quantitative Analysis using Deuterated Internal Standard
The following diagram illustrates a typical workflow for the quantitative analysis of a drug in a biological matrix using a deuterated internal standard.
Caption: Workflow for quantitative analysis with a deuterated internal standard.
Conclusion
Deuterium-labeled (2-Fluoro-4-biphenyl)acetic acid is an indispensable tool for researchers, scientists, and drug development professionals. Its application as an internal standard ensures the reliability and accuracy of quantitative bioanalytical methods, a cornerstone of preclinical and clinical drug development. Furthermore, its use in metabolic and pharmacokinetic studies provides valuable insights into the disposition and potential for optimization of flurbiprofen and other drug candidates. The detailed methodologies and data presented in this guide are intended to facilitate the effective implementation of deuterated flurbiprofen in a research setting, ultimately contributing to the advancement of pharmaceutical science.
References
A Technical Guide to Isotopic Labeling with (2-Fluoro-4-biphenyl)acetic acid-d5
This guide provides an in-depth overview of the application of (2-Fluoro-4-biphenyl)acetic acid-d5 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. Tailored for researchers, scientists, and drug development professionals, this document outlines the core principles, experimental protocols, and data interpretation associated with its use, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Introduction to Isotopic Labeling and Internal Standards
In modern drug development and clinical research, the accurate quantification of xenobiotics and their metabolites in biological matrices is paramount. LC-MS/MS has become the gold standard for such bioanalytical studies due to its high sensitivity and selectivity. The use of an appropriate internal standard is crucial to ensure the reliability of these methods by correcting for variability during sample processing and analysis.[1]
Stable isotope-labeled internal standards are considered the "gold standard" in quantitative bioanalysis.[2] These are compounds in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)). This compound is the deuterium-labeled analog of (2-Fluoro-4-biphenyl)acetic acid (also known as felbinac). Due to the incorporation of five deuterium atoms, it is chemically identical to the analyte but has a higher molecular weight. This near-identical physicochemical behavior ensures that it experiences similar extraction recovery, chromatographic retention, and ionization efficiency as the analyte, providing a reliable means of normalization.[2]
Physicochemical Properties
A summary of the key physicochemical properties of (2-Fluoro-4-biphenyl)acetic acid and its deuterated analog are presented below.
| Property | (2-Fluoro-4-biphenyl)acetic acid (Felbinac) | This compound |
| Molecular Formula | C₁₄H₁₁FO₂ | C₁₄H₆D₅FO₂ |
| Molecular Weight | 230.24 g/mol | ~235.27 g/mol |
| CAS Number | 5728-52-9 | 2733149-72-7 |
| Appearance | White to off-white solid | White to off-white solid |
Bioanalytical Method Using LC-MS/MS
The following sections detail a representative bioanalytical method for the quantification of (2-Fluoro-4-biphenyl)acetic acid in a biological matrix, such as plasma, using this compound as the internal standard. The protocol is adapted from a validated method for the determination of felbinac in rat plasma.[3]
Mass Spectrometry Parameters
Detection is typically performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The precursor-to-product ion transitions are crucial for the selective detection of the analyte and the internal standard.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Ionization Mode |
| (2-Fluoro-4-biphenyl)acetic acid | 211.1 | 167.0 | Negative ESI[3] |
| This compound | 216.1 (Predicted) | 172.0 (Predicted) | Negative ESI |
Note: The mass transitions for this compound are predicted based on a +5 Dalton shift from the unlabeled compound, assuming the deuterium labels are on the biphenyl (B1667301) ring and do not affect the primary fragmentation pathway.
Chromatographic Conditions
Chromatographic separation is essential to resolve the analyte from endogenous matrix components. A typical reversed-phase HPLC method is described below.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | Reversed-phase C18 (e.g., 100 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Acetonitrile and 5mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid (80:20, v/v)[3] |
| Flow Rate | 1.2 mL/min[3] |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
| Run Time | Approximately 2 minutes[3] |
Experimental Protocol: Plasma Sample Analysis
The following protocol outlines the steps for sample preparation and analysis.
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of (2-Fluoro-4-biphenyl)acetic acid in a suitable organic solvent (e.g., methanol).
-
Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
From these stock solutions, prepare working solutions for calibration standards and quality control (QC) samples by serial dilution.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 50 µL aliquot of plasma sample, add a fixed amount of the this compound internal standard working solution.
-
Vortex the sample briefly.
-
Add an extraction solvent, such as a mixture of diethyl ether and dichloromethane (B109758) (60:40, v/v).[3]
-
Vortex vigorously for several minutes to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Bioanalytical Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA and EMA) to ensure its reliability. The typical validation parameters are summarized in the table below with their standard acceptance criteria.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantitation - LLOQ). |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ). |
| Recovery | Consistent and reproducible extraction recovery for the analyte and IS. |
| Matrix Effect | Consistent ionization efficiency across different lots of biological matrix. |
| Stability | Analyte and IS are stable under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Visualization of Experimental Workflow and Metabolic Pathway
Experimental Workflow
The following diagram illustrates the general workflow for a bioanalytical method using an internal standard.
Metabolic Pathway
(2-Fluoro-4-biphenyl)acetic acid (felbinac) is known to undergo metabolism. The primary metabolic pathway involves hydroxylation.[4]
Conclusion
This compound serves as an ideal internal standard for the quantitative determination of its non-deuterated counterpart in biological matrices. Its use in conjunction with a validated LC-MS/MS method allows for high accuracy and precision, which are essential for pharmacokinetic, toxicokinetic, and other studies in the drug development pipeline. The methodologies and principles outlined in this guide provide a framework for the successful implementation of this stable isotope-labeled standard in a research and regulatory setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Validated LC-MS/MS assay for the determination of felbinac: Application to a preclinical pharmacokinetics study of felbinac trometamol injection in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of felbinac after intravenous administration of felbinac trometamol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-Fluoro-4-biphenyl)acetic acid-d5: A Technical Guide for its Application as a Flurbiprofen Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (2-Fluoro-4-biphenyl)acetic acid-d5, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479). This document details its critical role as an internal standard in the quantitative analysis of flurbiprofen and its metabolites, outlines relevant metabolic pathways and mechanisms of action, and provides detailed experimental protocols for its use in mass spectrometry-based assays.
Introduction: The Gold Standard in Bioanalysis
In the realm of quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest levels of accuracy and precision.[1] Deuterated standards, such as this compound, are chemically almost identical to the analyte of interest, in this case, flurbiprofen. This similarity ensures that they co-elute and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and instrument response.[1] The key difference lies in their mass-to-charge ratio (m/z), allowing for their distinct detection by the mass spectrometer.[1]
This compound is specifically designed for use in pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring the precise quantification of flurbiprofen. Its chemical formula is C14H6D5FO2, and its molecular weight is approximately 235.27 g/mol .[2]
Flurbiprofen: Metabolism and Mechanism of Action
Flurbiprofen is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C9.[3][4] The major metabolic pathway involves hydroxylation to form 4'-hydroxyflurbiprofen, which has little anti-inflammatory activity.[4][5] This metabolite, along with other minor dihydroxy and hydroxy methoxy (B1213986) metabolites, is then further conjugated and excreted in the urine.[3][5]
The therapeutic effects of flurbiprofen as an NSAID are derived from its non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][6] By blocking these enzymes, flurbiprofen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][6]
Below are diagrams illustrating the metabolic pathway of flurbiprofen and its mechanism of action.
Synthesis of Deuterated Flurbiprofen
A common method for the preparation of deuterated flurbiprofen involves a platinum-catalyzed hydrogen-deuterium (H/D) exchange reaction. This process directly substitutes hydrogen atoms on the aromatic rings of flurbiprofen with deuterium.
Experimental Protocol: Synthesis of Flurbiprofen-d8
The following protocol is adapted from a published method for the synthesis of flurbiprofen-d8.[6]
Materials:
-
Flurbiprofen
-
10% Platinum on carbon (Pt/C)
-
2-Propanol (2-PrOH)
-
Deuterium oxide (D2O)
-
Ethyl acetate (B1210297) (AcOEt)
-
Sodium sulfate (B86663) (Na2SO4)
Procedure:
-
A reaction mixture of flurbiprofen (1.0 mmol), 10% Pt/C (6 mol%), 2-PrOH (1.6 mL), and D2O (8 mL) is prepared in a sealed test tube.[6]
-
The mixture is heated with stirring at 80°C for 24 hours.[6]
-
After cooling to room temperature, the catalyst is removed by filtration through a membrane filter.[6]
-
The filtrate is extracted three times with ethyl acetate.[6]
-
The combined organic layers are dried over sodium sulfate and concentrated under vacuum to yield deuterated flurbiprofen.[6]
The successful deuteration can be confirmed by techniques such as 1H NMR, 2H NMR, Raman spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.[6]
Analytical Methodologies
This compound is primarily used as an internal standard in LC-MS/MS and GC-MS methods for the quantification of flurbiprofen in biological matrices such as plasma.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the analysis of flurbiprofen.
A simple and rapid protein precipitation method is often employed for plasma samples.
Protocol:
-
To a 100 µL aliquot of plasma, add a working solution of this compound.
-
Add acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
The supernatant is then transferred for LC-MS/MS analysis.
The following tables summarize typical LC-MS/MS parameters for the analysis of flurbiprofen using a deuterated internal standard.
Table 1: Typical LC-MS/MS Conditions for Flurbiprofen Analysis
| Parameter | Condition |
| Chromatography | |
| Column | C18 reversed-phase column |
| Mobile Phase | A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) |
| Flow Rate | Typically in the range of 0.2-0.5 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Example MRM Transitions for Flurbiprofen and Deuterated Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Flurbiprofen | 243.2 | 199.2 |
| Flurbiprofen-d3 | 246.0 | 202.0 |
Note: The exact m/z values may vary slightly depending on the specific deuterated standard used (e.g., d3, d5).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the determination of flurbiprofen, often requiring derivatization to improve volatility.
Protocol:
-
Flurbiprofen and the internal standard are extracted from the biological matrix using a liquid-liquid extraction.
-
The extracted analytes are then derivatized, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form their trimethylsilyl (B98337) (TMS) esters.[7]
Table 3: Typical GC-MS Conditions for Flurbiprofen Analysis
| Parameter | Condition |
| Gas Chromatography | |
| Column | A non-polar capillary column (e.g., HP-5MS) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Analysis Mode | Selected Ion Monitoring (SIM) |
Table 4: Example SIM Ion for Derivatized Flurbiprofen
| Compound | Monitored Ion (m/z) |
| Derivatized Flurbiprofen | 180 |
Quantitative Data and Method Validation
The use of this compound as an internal standard allows for the development of robust and reliable analytical methods. The following table summarizes typical validation parameters from various published methods for flurbiprofen quantification.
Table 5: Summary of Quantitative Performance Data for Flurbiprofen Assays
| Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Precision (%RSD) | Accuracy (%RE) |
| GC-MS[7] | 0.25 - 5.0 | 0.05 | 0.15 | < 3.64 | < 2.67 |
| GC-MS (in plasma)[8] | 0.10 - 5.0 | 0.03 | 0.10 | < 5.49 | < 5.33 |
| LC-MS/MS (in plasma)[9] | 0.04 - 10.0 | - | - | < 2.2 (intra-day), < 3.4 (inter-day) | 0.2-2.2 (intra-day), 0.5-3.4 (inter-day) |
| UPLC-MS/MS (in plasma)[10] | 0.005 - 5.0 | - | 0.005 | < 10 | < 10 |
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its use as an internal standard in LC-MS/MS and GC-MS methods ensures the generation of high-quality, reliable, and accurate quantitative data for flurbiprofen. This technical guide provides a foundational understanding of its application, supported by detailed methodologies and performance data, to aid in the development and validation of robust bioanalytical assays.
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Flurbiprofen Sodium? [synapse.patsnap.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of flurbiprofen in pharmaceutical preparations by GC–MS - Arabian Journal of Chemistry [arabjchem.org]
- 8. Determination of flurbiprofen in human plasma by gas chromatography with mass spectrometry and its pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liquid chromatography-tandem mass spectrometry for the quantification of flurbiprofen in human plasma and its application in a study of bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Flurbiprofen Using a Deuterated Internal Standard: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flurbiprofen (B1673479) is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate quantification of flurbiprofen in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and sensitive method for the quantitative analysis of flurbiprofen in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with (2-Fluoro-4-biphenyl)acetic acid-d5 (Flurbiprofen-d5) as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.
Experimental Protocols
This section provides a detailed methodology for the sample preparation, LC-MS/MS analysis, and quantification of flurbiprofen in plasma samples.
Materials and Reagents
-
Analytes and Internal Standard:
-
Flurbiprofen (≥98% purity)
-
This compound (Flurbiprofen-d5, ≥98% purity)
-
-
Solvents and Chemicals:
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (analytical grade)
-
Human plasma (sourced from a certified vendor)
-
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is required.
Preparation of Standard and Quality Control Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of flurbiprofen and flurbiprofen-d5 (B12420013) in methanol.
-
Working Standard Solutions: Serially dilute the flurbiprofen stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the flurbiprofen-d5 stock solution with the same diluent to a final concentration of 100 ng/mL.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to create calibration standards and QC samples at various concentrations.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting flurbiprofen from plasma.
-
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL Flurbiprofen-d5).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
The following chromatographic conditions are recommended for the separation of flurbiprofen and its internal standard.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Program | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 30% B for 1 minute |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The mass spectrometer should be operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of flurbiprofen and flurbiprofen-d5.
| Parameter | Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Flurbiprofen | 243.1 | 199.1 | 100 | 25 | 15 |
| Flurbiprofen-d5 | 248.1 | 204.1 | 100 | 25 | 15 |
Data Presentation
The following tables summarize the quantitative performance of the described method, based on typical validation results from published literature.[1][2][3][4]
Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| Flurbiprofen | 1 - 1000 | > 0.995 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| LLOQ | 1 | < 15 | < 15 | ± 20 |
| Low | 3 | < 10 | < 10 | ± 15 |
| Medium | 100 | < 10 | < 10 | ± 15 |
| High | 800 | < 10 | < 10 | ± 15 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %RSD: Percent Relative Standard Deviation.
Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Flurbiprofen | > 85 | < 15 |
Visualizations
The following diagrams illustrate the key workflows and relationships in the quantitative analysis of flurbiprofen.
Caption: Experimental workflow for the quantitative analysis of flurbiprofen.
Caption: Logical relationship of components in the bioanalytical method.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Item - Compound specific liquid chromatography/ mass spectrometry parameters for flurbiprofen (FLB), 4â-hydroxyflurbiprofen (OHF) and the respective deuterated internal standards FLB-d3 and OHF-d3. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. A simple high-performance liquid chromatographic practical approach for determination of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of a Biphenyl Acetic Acid Derivative in Human Plasma using (2-Fluoro-4-biphenyl)acetic acid-d5 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of drug development and clinical research, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of a robust LC-MS/MS method, as it effectively compensates for variability in sample preparation, chromatography, and mass spectrometric response.[1][2][3][4] Deuterated internal standards are particularly favored because they share near-identical physicochemical properties with the analyte, ensuring they co-elute and experience similar matrix effects.[3][5]
This application note details a validated method for the quantification of a model analyte, a biphenyl (B1667301) acetic acid derivative, in human plasma. The method employs (2-Fluoro-4-biphenyl)acetic acid-d5 as the internal standard (IS), demonstrating a robust and reliable approach for bioanalytical studies.
This compound is the deuterium-labeled version of (2-Fluoro-4-biphenyl)acetic acid and serves as an ideal internal standard for the analysis of structurally related compounds.[6][7]
Logical Relationship of the Analytical Process
Caption: Logical workflow for the quantification of the analyte in plasma.
Experimental Protocols
Materials and Reagents
-
Analyte: Biphenyl acetic acid derivative
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (reagent grade), Deionized water
-
Biological Matrix: Blank human plasma (K2-EDTA)
Stock and Working Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately dissolve this compound in methanol. Store stock solutions at -20°C.[6]
-
Analyte Working Solutions: Serially dilute the analyte stock solution with a 50:50 methanol/water mixture to prepare working solutions for calibration standards and quality controls (QCs).
-
Internal Standard Working Solution (50 ng/mL): Dilute the IS stock solution with acetonitrile. This solution will also serve as the protein precipitation solvent.
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for removing proteins from plasma samples.[8][9]
-
Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown study sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (50 ng/mL in acetonitrile) to each tube.
-
Vortex mix the samples for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial.
-
Dilute the supernatant with 100 µL of deionized water containing 0.1% formic acid.
-
Cap the vials and place them in the autosampler for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Step-by-step sample preparation procedure.
LC-MS/MS Method
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
Start at 10% B
-
Linear ramp to 95% B over 3.0 minutes
-
Hold at 95% B for 1.0 minute
-
Return to 10% B in 0.1 minutes
-
Equilibrate for 0.9 minutes
-
-
Total Run Time: 5.0 minutes
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Analyte | 231.1 | 185.1 | 100 | 15 |
| This compound | 236.1 | 189.1 | 100 | 15 |
Method Validation Results
The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.
Table 1: Calibration Curve Linearity
| Parameter | Result |
| Calibration Range | 1.0 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 2: Intra-day and Inter-day Accuracy and Precision
Intra-day and inter-day accuracy and precision were assessed by analyzing five replicates of quality control samples at four different concentration levels on three separate days.[4]
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | 6.8 | 4.2 | 8.1 | 5.5 |
| Low QC | 3.0 | 5.1 | 2.5 | 6.3 | 3.1 |
| Mid QC | 50.0 | 3.5 | -1.8 | 4.2 | -0.9 |
| High QC | 800.0 | 2.9 | 0.5 | 3.8 | 1.2 |
| Acceptance Criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy (%Bias) within ±15% (±20% for LLOQ). |
Table 3: Matrix Effect and Recovery
The matrix effect was evaluated to ensure that endogenous components in plasma do not interfere with the ionization of the analyte or the internal standard.[2][4]
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 88.5 | 89.1 | 0.98 | 0.99 |
| High QC | 90.2 | 89.8 | 1.02 | 1.03 |
| Acceptance Criteria: IS-Normalized Matrix Factor CV ≤ 15%. |
Conclusion
This application note presents a highly selective, sensitive, and robust LC-MS/MS method for the quantification of a biphenyl acetic acid derivative in human plasma. The use of this compound as a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for variability during sample processing and analysis. The method demonstrates excellent performance in linearity, accuracy, precision, and matrix effect, making it suitable for regulated bioanalytical studies in drug development.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 8. diva-portal.org [diva-portal.org]
- 9. Plasma sample preparation: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols for the Quantification of (2-Fluoro-4-biphenyl)acetic acid in Urine using its Deuterated Analog as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-4-biphenyl)acetic acid, also known as Felbinac, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Accurate quantification of Felbinac and its metabolites in biological matrices such as urine is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as (2-Fluoro-4-biphenyl)acetic acid-d5, is the gold standard for quantitative analysis by mass spectrometry, as it corrects for matrix effects and variations in sample processing.[1][2]
This document provides a detailed protocol for the analysis of (2-Fluoro-4-biphenyl)acetic acid in urine using this compound as an internal standard. The methodology is adapted from a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Felbinac in rat biological fluids.[3]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A robust and sensitive LC-MS/MS method is employed for the selective and quantitative determination of (2-Fluoro-4-biphenyl)acetic acid.
Table 1: LC-MS/MS Instrumentation and Parameters
| Parameter | Specification |
| Liquid Chromatograph | Agilent 1200 Series HPLC or equivalent |
| Mass Spectrometer | Applied Biosystems MDS SCIEX API 4000 triple quadrupole mass spectrometer or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |
| Analytical Column | C18 reverse-phase column (e.g., 4.6 mm x 50 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 5 mM Ammonium Acetate (B1210297) in Water (pH 3.5 with Formic Acid) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) |
| (2-Fluoro-4-biphenyl)acetic acid | 229.1 | 185.1 | 200 |
| This compound | 234.1 | 189.1 | 200 |
Experimental Protocol
Materials and Reagents
-
(2-Fluoro-4-biphenyl)acetic acid (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Deionized water
-
Human urine (drug-free)
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual primary stock solutions of (2-Fluoro-4-biphenyl)acetic acid and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the (2-Fluoro-4-biphenyl)acetic acid primary stock solution with 50% methanol to create working standard solutions for calibration curve and QC samples.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with 50% methanol to a final concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into drug-free human urine to prepare calibration standards and QC samples at various concentration levels.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Pipette 100 µL of urine sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (100 ng/mL of this compound) to each tube and vortex briefly.
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 800 µL of ethyl acetate as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 700 µL) to a new microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated LC-MS/MS assay for the determination of felbinac: Application to a preclinical pharmacokinetics study of felbinac trometamol injection in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (2-Fluoro-4-biphenyl)acetic acid-d5 in Pharmacokinetic Studies of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Introduction
Non-steroidal anti-inflammatory drugs (NSAIDs) are a widely used class of medications for treating pain, inflammation, and fever.[1] Understanding their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME), is crucial for drug development and clinical use.[2] Accurate quantification of NSAIDs in biological matrices is fundamental to these studies. The use of stable isotope-labeled internal standards (SIL-IS), such as (2-Fluoro-4-biphenyl)acetic acid-d5, is the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[3][4] A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium.[3] This application note provides detailed protocols and data for the use of this compound as an internal standard in the pharmacokinetic analysis of structurally related NSAIDs, such as felbinac and its analogs.
The ideal internal standard co-elutes with the analyte and shares identical chemical and physical properties during sample preparation and analysis, thereby compensating for variations in extraction recovery, matrix effects, and instrument response.[3][5] The use of a SIL-IS like this compound significantly improves assay robustness, reduces variability, and ensures high-quality data for pharmacokinetic assessments.[6]
Experimental Protocols
This section details the methodology for a typical pharmacokinetic study of an NSAID, using this compound as an internal standard for quantification in plasma samples.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common method for extracting NSAIDs from biological fluids.[7][8]
Materials:
-
Human plasma samples
-
This compound solution (Internal Standard, IS)
-
NSAID reference standard
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
Formic acid
-
Deionized water
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw plasma samples at room temperature.
-
Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution (concentration will depend on the specific assay, e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 500 µL of MTBE.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions for the analysis of an NSAID with this compound as the internal standard.[7][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Liquid Chromatography Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 30% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Column Temp. | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | 800 L/hr |
| MRM Transitions | To be determined for the specific NSAID and this compound |
Data Presentation
The following tables represent typical validation data for an LC-MS/MS assay for an NSAID using this compound as an internal standard.
Table 1: Calibration Curve for a Representative NSAID in Human Plasma
| Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) | Accuracy (%) | Precision (%RSD) |
| 1.0 (LLOQ) | 0.012 | 102.5 | 8.7 |
| 2.5 | 0.031 | 98.8 | 6.5 |
| 10 | 0.125 | 101.2 | 4.2 |
| 50 | 0.630 | 99.5 | 3.1 |
| 200 | 2.515 | 100.8 | 2.5 |
| 800 | 10.05 | 99.1 | 1.9 |
| 1000 (ULOQ) | 12.62 | 101.7 | 2.2 |
Table 2: Assay Precision and Accuracy
| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Low | 3.0 | 2.95 | 98.3 | 5.8 | 7.2 |
| Medium | 150 | 152.1 | 101.4 | 3.5 | 4.8 |
| High | 750 | 742.5 | 99.0 | 2.8 | 3.9 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 3.0 | 88.5 | 89.1 | 98.2 |
| High | 750 | 90.2 | 89.8 | 101.5 |
Visualizations
Caption: Experimental workflow for NSAID pharmacokinetic analysis.
References
- 1. Determination of non-steroidal anti-inflammatory drugs in pharmaceuticals and human serum by dual-mode gradient HPLC and fluorescence detection. | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Validated LC-MS/MS assay for the determination of felbinac: Application to a preclinical pharmacokinetics study of felbinac trometamol injection in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. DSpace [diposit.ub.edu]
Application Note and Protocol for the Preparation of Stock Solutions of (2-Fluoro-4-biphenyl)acetic acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Fluoro-4-biphenyl)acetic acid-d5 is the deuterium-labeled version of (2-Fluoro-4-biphenyl)acetic acid. Deuterated compounds are critical reagents in pharmaceutical research and development, where they serve as internal standards for quantitative bioanalysis by mass spectrometry (e.g., LC-MS/MS), tracers in metabolic studies, and can sometimes exhibit modified pharmacokinetic profiles.[1][2][3] The accurate preparation of stock solutions from the neat material is a fundamental step that directly impacts the quality and reliability of experimental results.
This document provides a detailed protocol for the preparation of stock solutions of this compound, including information on its solubility and recommended storage conditions to ensure the integrity and stability of the standard.
Physicochemical Data and Storage Recommendations
Proper handling and storage of the neat material and the prepared stock solutions are crucial for maintaining the chemical and isotopic purity of this compound.
| Parameter | Value/Recommendation | Source |
| Molecular Formula | C₁₄H₆D₅FO₂ | [4] |
| Molecular Weight | 235.27 g/mol | [4] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98% (chemical and isotopic) | [5] |
| Solubility in DMSO | 100 mg/mL (425.04 mM) | [1] |
| Recommended Solvents | Dimethyl sulfoxide (B87167) (DMSO), Methanol (B129727), Acetonitrile (B52724) | [1][6] |
| Storage of Solid | -20°C for up to 3 years; 4°C for up to 2 years | [1] |
| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocol: Preparation of a 10 mg/mL Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials and Reagents:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Ultrasonic bath (optional, recommended if solubility is an issue)[1]
Procedure:
-
Equilibration: Before opening, allow the vial containing the solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of the solid compound using a calibrated analytical balance. For a 10 mg/mL solution in 1 mL, weigh 10 mg.
-
Dissolution: Quantitatively transfer the weighed solid into a 1 mL Class A volumetric flask. Add a small amount of DMSO (approximately 0.5 mL) to dissolve the solid.
-
Mixing: Gently swirl the flask or use a vortex mixer to ensure complete dissolution. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Dilution to Volume: Once the solid is completely dissolved, add DMSO to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the volumetric flask securely and invert it 10-15 times to ensure a homogeneous solution.
-
Aliquoting and Storage: Transfer the stock solution into amber glass vials in appropriate volumes for your experiments to avoid repeated freeze-thaw cycles.[1]
-
Labeling: Clearly label each vial with the compound name, concentration, solvent, preparation date, and storage temperature.
-
Storage: Store the aliquoted stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Workflow for Stock Solution Preparation
Caption: Experimental workflow for the preparation of this compound stock solution.
Important Considerations
-
Solvent Choice: While DMSO is a confirmed solvent with high solubility, other aprotic solvents like methanol and acetonitrile are commonly used for similar compounds and are suitable for LC-MS applications.[6] It is advisable to test the solubility in the selected solvent to the desired concentration before preparing a large volume of the stock solution.
-
Hygroscopic Solvents: DMSO is hygroscopic. Use a fresh, unopened bottle or a properly stored anhydrous grade of the solvent to minimize water content, which could affect solubility and stability.[1]
-
Isotopic Exchange: To prevent deuterium-hydrogen exchange, avoid acidic or basic conditions. Use high-purity, neutral solvents.
-
Light Sensitivity: While not explicitly stated for this compound, it is good practice to protect solutions of organic compounds from light by using amber vials or by wrapping clear vials in aluminum foil.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can lead to degradation of the compound or evaporation of the solvent, thereby altering the concentration. Aliquoting the stock solution is highly recommended.[1]
References
- 1. cenmed.com [cenmed.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. SID 11534103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-(2-fluoro-4-biphenylyl)propionic acid Flurbiprofen | C30H26F2O4 | CID 20568371 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis Using (2-Fluoro-4-biphenyl)acetic acid-d5 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of acidic drugs in biological matrices, such as plasma or urine, using Gas Chromatography-Mass Spectrometry (GC-MS) with (2-Fluoro-4-biphenyl)acetic acid-d5 as an internal standard. The methodologies outlined are based on established practices for the analysis of non-steroidal anti-inflammatory drugs (NSAIDs) and other acidic compounds.
Introduction
Accurate quantification of drug compounds in biological samples is crucial throughout the drug development process. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity. For acidic drugs, which are often non-volatile, a derivatization step is necessary to improve their chromatographic behavior. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction recovery and instrument response.[1] This application note provides a comprehensive workflow, from sample preparation to data analysis, for the robust quantification of acidic drugs.
Experimental Protocols
This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis. The protocol is designed for the analysis of acidic drugs in a plasma matrix.
Materials and Reagents
-
Analytes: Acidic drug(s) of interest
-
Internal Standard (IS): this compound
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Dichloromethane (HPLC grade), Hexane (HPLC grade)
-
Acids/Bases: Formic acid, Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Extraction Cartridges: Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Biological Matrix: Drug-free human plasma
Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 1 mL of plasma sample, add a known concentration of the this compound internal standard solution. For calibration standards, spike blank plasma with known concentrations of the analyte(s) of interest.
-
Acidification: Acidify the plasma sample to a pH of approximately 3-4 with formic acid or dilute HCl. This step ensures that the acidic analytes are in their neutral form for efficient extraction.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove interfering polar compounds, followed by 3 mL of a low-percentage organic solvent wash (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: Elute the analytes and the internal standard from the cartridge with 3 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
Derivatization: Silylation
Due to the polar nature of the carboxylic acid group, derivatization is required to increase volatility for GC-MS analysis. Silylation is a common and effective method for this purpose.[2]
-
Reagent Addition: To the dried residue from the previous step, add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent like acetonitrile or pyridine.
-
Incubation: Tightly cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.[1]
-
Cooling: Allow the vial to cool to room temperature before GC-MS injection.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of silylated acidic drugs. These may require optimization for specific analytes and instrumentation.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min. |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
SIM Ions: Specific ions for the analyte-TMS derivative and the this compound-TMS derivative should be selected for quantification and qualification. The selection of these ions requires initial analysis in full scan mode to determine the fragmentation pattern.
Data Presentation: Expected Quantitative Performance
The following table summarizes the typical validation parameters expected for a robust GC-MS method for the quantification of acidic drugs using a deuterated internal standard. The values are based on published data for similar NSAID analyses.[1][2]
| Validation Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal value |
| Recovery (%) | 85 - 115% |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample receipt to data analysis.
Caption: Overall experimental workflow for the GC-MS analysis of acidic drugs.
Logical Relationship of the Analytical Method
This diagram illustrates the logical connections and rationale behind the key steps in the analytical protocol.
Caption: Logical flow of the analytical method for acidic drug quantification.
References
Application Note: High-Precision Quantification of Active Pharmaceutical Ingredients using Deuterated Internal Standard in ¹H-NMR Spectroscopy
Abstract
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the concentration and purity of substances.[1][2] This application note describes a detailed protocol for the accurate quantification of an active pharmaceutical ingredient (API), using (2-Fluoro-4-biphenyl)acetic acid-d5 as a deuterated internal standard. The use of a deuterated standard minimizes signal overlap in the ¹H-NMR spectrum, thereby enhancing the accuracy of quantification.[1] This method is particularly valuable for researchers, scientists, and professionals in the drug development and quality control sectors.
Introduction
The signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[1] By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, precise and accurate quantification can be achieved.[1] The internal standard method is often preferred for its high accuracy, as both the analyte and the standard are present in the same solution, minimizing variations in experimental conditions.[3]
This compound is an ideal internal standard for ¹H-qNMR for several reasons:
-
Deuteration: The deuterium (B1214612) labeling significantly reduces the intensity of proton signals from the standard, preventing overlap with analyte signals.[1]
-
Chemical Shift: The remaining proton signals of the non-deuterated parts of the molecule are located in regions of the ¹H-NMR spectrum that typically do not overlap with signals from many common organic molecules.
-
Stability: It is a stable solid, allowing for accurate weighing.
-
Solubility: It is soluble in common deuterated NMR solvents.[4]
This application note provides a step-by-step protocol for sample preparation, NMR data acquisition, and data analysis for the quantification of an exemplary analyte.
Experimental Protocols
Materials and Equipment
-
Analyte: A well-characterized active pharmaceutical ingredient (API).
-
Internal Standard: this compound of high purity (≥99%).
-
Deuterated Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) or another suitable deuterated solvent that completely dissolves both the analyte and the internal standard.[5]
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
High-Precision Balance: Capable of weighing to at least 0.01 mg accuracy.[4][6]
-
Volumetric Flasks and Pipettes: Class A.
-
Vortex Mixer.
-
NMR Tubes: 5 mm high-precision NMR tubes.
Sample Preparation
Accurate sample preparation is critical for reliable qNMR results. The following steps should be performed with care:
-
Weighing: Accurately weigh a specific amount of the analyte and the this compound internal standard into a clean, dry vial.[3][6] It is recommended to prepare samples in triplicate to assess reproducibility.[3][5] A molar ratio of approximately 1:1 between the analyte and the internal standard is often optimal.[4]
-
Dissolution: Add a precise volume of the deuterated solvent (e.g., 0.6 mL for a 5 mm NMR tube) to the vial.[5]
-
Homogenization: Thoroughly mix the contents using a vortex mixer until both the analyte and the internal standard are completely dissolved. Visually inspect the solution to ensure there are no suspended particles.[5]
-
Transfer: Carefully transfer the solution to a clean, dry NMR tube.[5]
-
Capping: Cap the NMR tube to prevent solvent evaporation and contamination.[5]
NMR Data Acquisition
To obtain a quantitative NMR spectrum, specific acquisition parameters must be carefully set:[7]
-
Pulse Program: Use a standard single-pulse experiment.
-
Pulse Angle: A 90° pulse should be used for maximum signal excitation.[4]
-
Relaxation Delay (D1): This is a critical parameter. Set D1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the protons of interest in both the analyte and the internal standard. A typical starting value is 30-60 seconds.[4]
-
Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for integration errors < 1%).[7]
-
Acquisition Time (AQ): Use a sufficiently long acquisition time to ensure high digital resolution.
-
Temperature: Maintain a constant and accurately controlled temperature (e.g., 25 °C).[4]
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum and perform a baseline correction to ensure accurate integration.[6]
-
Integration: Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
Calculation of Purity/Concentration: The purity or concentration of the analyte can be calculated using the following formula:[8]
Panalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
P: Purity
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Mass
-
analyte: Refers to the analyte
-
IS: Refers to the internal standard
-
Data Presentation
The quantitative results should be summarized in a clear and organized manner.
Table 1: Example Quantitative Data for an API using this compound as Internal Standard
| Sample ID | Mass of Analyte (mg) | Mass of IS (mg) | Integral of Analyte | Nanalyte | Integral of IS | NIS | Purity of Analyte (%) |
| API-001-A | 10.15 | 10.05 | 1.00 | 2 | 0.98 | 2 | 99.2 |
| API-001-B | 10.21 | 10.11 | 1.02 | 2 | 0.99 | 2 | 99.5 |
| API-001-C | 10.18 | 10.08 | 1.01 | 2 | 0.98 | 2 | 99.4 |
| Average | 99.4 | ||||||
| RSD (%) | 0.15 |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 3. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Application of (2-Fluoro-4-biphenyl)acetic acid-d5 in Drug Metabolism Research
Application Note & Protocol
Introduction
(2-Fluoro-4-biphenyl)acetic acid-d5 is the deuterium-labeled form of (2-Fluoro-4-biphenyl)acetic acid, a key intermediate in the synthesis of Flurbiprofen (B1673479), a non-steroidal anti-inflammatory drug (NSAID). In drug metabolism and pharmacokinetic (DMPK) research, stable isotope-labeled compounds are invaluable tools. This compound serves as an ideal internal standard (IS) for the quantitative bioanalysis of Flurbiprofen and related compounds using mass spectrometry-based methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its utility stems from its near-identical physicochemical properties to the unlabeled analyte, which allows for the correction of variability during sample preparation and analysis, thereby enhancing the accuracy, precision, and robustness of the analytical method.
Deuterated standards are considered the gold standard for internal standards in quantitative bioanalysis. The substitution of hydrogen with deuterium (B1214612) atoms results in a mass shift that allows for differentiation from the analyte by the mass spectrometer, while minimally affecting its chemical behavior during extraction and chromatographic separation. This co-elution and similar ionization response enable effective compensation for matrix effects, a common source of analytical variability.
Principle and Applications
The primary application of this compound is as an internal standard in bioanalytical methods to support preclinical and clinical drug development. Key applications include:
-
Pharmacokinetic (PK) Studies: Accurate determination of drug concentration-time profiles in biological matrices (e.g., plasma, urine) following drug administration.
-
Drug Metabolism Studies: Quantifying the formation of metabolites and understanding the metabolic fate of a drug. The parent compound of the topic molecule, Flurbiprofen, is primarily metabolized to 4'-hydroxyflurbiprofen (B17815) by the cytochrome P450 enzyme CYP2C9.[1][2][3]
-
Bioequivalence (BE) Studies: Comparing the pharmacokinetic profiles of different formulations of a drug product to establish therapeutic equivalence.
-
Toxicokinetic (TK) Studies: Assessing systemic exposure to a drug in toxicology studies.
Experimental Protocols
Below is a representative protocol for the quantification of a Flurbiprofen-like analyte in human plasma using this compound as an internal standard with LC-MS/MS.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.
-
This compound (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v).
Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL) to all samples except the blank matrix.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte and IS, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Analyte (e.g., Flurbiprofen): m/z 243.1 → 199.1
-
This compound (IS): m/z 234.1 → 189.1 (assuming a d5 substitution on the biphenyl (B1667301) ring not containing the fluorine)
-
Data Presentation
The use of a deuterated internal standard like this compound significantly improves the quality of bioanalytical data. The following tables provide a summary of expected performance characteristics from a validated method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | ≥ 0.995 |
Table 2: Precision and Accuracy Data for Quality Control Samples
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 1 | ≤ 15.0 | ± 15.0 | ≤ 15.0 | ± 15.0 |
| Low | 3 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| Medium | 100 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
| High | 4000 | ≤ 10.0 | ± 10.0 | ≤ 10.0 | ± 10.0 |
LLOQ: Lower Limit of Quantitation, QC: Quality Control, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error.
Table 3: Matrix Effect and Recovery
| Parameter | Low QC (3 ng/mL) | High QC (4000 ng/mL) |
| Matrix Effect | ||
| Analyte | 98.5% | 101.2% |
| Internal Standard | 99.1% | 100.8% |
| IS-Normalized Matrix Factor (%CV) | ≤ 5.0 | ≤ 5.0 |
| Recovery | ||
| Analyte | 85.2% | 88.1% |
| Internal Standard | 86.5% | 87.9% |
Mandatory Visualizations
Caption: Metabolic pathway of Flurbiprofen.
Caption: Bioanalytical workflow using a deuterated internal standard.
References
Application Notes and Protocols for the Analysis of (2-Fluoro-4-biphenyl)acetic acid-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of (2-Fluoro-4-biphenyl)acetic acid-d5 for quantitative analysis. As a deuterated stable isotope-labeled internal standard, this compound is crucial for accurate bioanalysis in pharmacokinetic and drug metabolism studies.[1] The following protocols are designed to be adaptable to various biological matrices such as plasma, serum, and urine, ensuring high recovery and minimal matrix effects for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is the deuterium-labeled version of (2-Fluoro-4-biphenyl)acetic acid. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis as they share near-identical physicochemical properties with the analyte of interest, co-elute chromatographically, and correct for variability during sample preparation and analysis.[2] The choice of sample preparation technique is critical for achieving accurate and reproducible results. The methods outlined below—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are commonly employed for the extraction of acidic drugs from biological matrices.[3][4][5]
Quantitative Data Summary
The following table summarizes typical performance data for the sample preparation methods described. The data is representative of acidic analytes similar in structure and chemical properties to (2-Fluoro-4-biphenyl)acetic acid, as specific data for this deuterated standard is not widely published.
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (Mixed-Mode Anion Exchange) |
| Typical Recovery (%) | > 80%[6] | 60 - 85%[7] | 80 - 110%[3] |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Throughput | High | Medium | Medium to High |
| Cost per Sample | Low | Low | High |
| Protocol Simplicity | High | Medium | Medium |
Experimental Workflows
The selection of a sample preparation method depends on the required sample cleanliness, throughput, and available resources. The following diagrams illustrate the general workflows for each technique.
References
Troubleshooting & Optimization
Troubleshooting (2-Fluoro-4-biphenyl)acetic acid-d5 LC-MS signal suppression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing LC-MS signal suppression for (2-Fluoro-4-biphenyl)acetic acid-d5.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of signal suppression for this compound in LC-MS analysis?
A1: Signal suppression for this compound in LC-MS is often attributed to matrix effects, where co-eluting components from the sample matrix interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] This can lead to reduced sensitivity, accuracy, and reproducibility.[2] Other potential causes include issues with the mobile phase, the analytical column, or the mass spectrometer settings.[3][4]
Q2: How can I determine if my this compound signal is being suppressed?
A2: A common method to identify ion suppression is the post-column infusion experiment.[5][6] This involves infusing a constant flow of a this compound standard solution into the MS while injecting a blank matrix sample onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates the presence of ion suppression.[5] Another approach is the post-extraction spike method, where you compare the analyte's response in a clean solvent to its response in a spiked blank matrix extract.[7]
Q3: What is the "matrix effect," and how does it affect the analysis of this compound?
A3: The matrix effect is the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[8] For this compound, this can manifest as ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal). These effects can lead to inaccurate quantification.[1]
Q4: Can the choice of mobile phase impact the signal of this compound?
A4: Absolutely. As an acidic compound, the pH of the mobile phase is critical for achieving optimal ionization and chromatographic retention for this compound.[9] Using a mobile phase with a suitable pH and volatile additives, such as formic acid or acetic acid, can significantly enhance the signal in negative ion mode.[10][11] The purity of the mobile phase solvents is also crucial to prevent background noise and adduct formation.[12]
Q5: How do I optimize the mass spectrometer source parameters for this compound?
A5: Optimizing ESI source parameters is key to maximizing the signal.[13] Key parameters to adjust include capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[12][13] A systematic approach, such as flow injection analysis (FIA) of a standard solution while varying these parameters, can help identify the optimal settings for this compound.
Troubleshooting Guides
This section provides a structured approach to troubleshooting signal suppression of this compound.
Guide 1: Initial Assessment of Signal Loss
This guide helps to determine if the issue lies with the sample, the LC system, or the MS detector.
Symptoms:
-
No peak or significantly reduced peak intensity for this compound.
-
Inconsistent signal across multiple injections.
Troubleshooting Steps:
-
Prepare a Fresh Standard: Prepare a new stock solution and working standard of this compound in a clean solvent (e.g., acetonitrile (B52724) or methanol).
-
Direct Infusion/Flow Injection Analysis (FIA): Infuse the fresh standard solution directly into the mass spectrometer, bypassing the LC column.
-
Good Signal: If a stable and strong signal is observed, the issue is likely with the LC system (column, mobile phase) or the sample matrix. Proceed to Guide 2 .
-
No/Low Signal: If the signal is still poor, the problem is likely with the mass spectrometer settings or the standard itself. Verify the MS is tuned and calibrated. Check the integrity of the standard. Proceed to Guide 3 .
-
Guide 2: Investigating Matrix Effects and Chromatography
This guide focuses on diagnosing and mitigating ion suppression originating from the sample matrix and chromatographic conditions.
Symptoms:
-
Good signal during direct infusion, but poor signal when injecting a sample.
-
Peak shape is poor (e.g., tailing, splitting).
-
Retention time is shifting.[3]
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: This will identify if co-eluting matrix components are causing ion suppression at the analyte's retention time.
-
Evaluate Sample Preparation: Inefficient sample cleanup is a major source of matrix effects.[12] Consider more rigorous extraction methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
Optimize Chromatography:
-
Mobile Phase Modification: Adjust the mobile phase pH. For this compound (an acidic compound), using a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can improve peak shape and retention in reversed-phase chromatography.[10][11]
-
Gradient Adjustment: Modify the gradient elution profile to better separate the analyte from interfering matrix components.
-
Column Selection: Ensure you are using an appropriate column. If interactions with metal components are suspected, a metal-free column might be beneficial.[14]
-
-
Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and alleviate ion suppression.[15]
Guide 3: Optimizing Mass Spectrometer Parameters
This guide details how to fine-tune the MS for optimal detection of this compound.
Symptoms:
-
Low signal intensity even with direct infusion of a clean standard.
Troubleshooting Steps:
-
Ion Source Cleaning: A contaminated ion source is a common reason for signal loss.[16] Follow the manufacturer's instructions to clean the ion source components.
-
Source Parameter Optimization:
-
Ionization Polarity: For (2-Fluoro-4-biphenyl)acetic acid, negative ion mode is generally preferred.
-
Systematic Optimization: Using flow injection analysis (FIA), systematically adjust the following parameters to maximize the signal for your analyte:
-
Capillary Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow and Temperature
-
Fragmentor Voltage/Collision Energy (for MS/MS)
-
-
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Evaluation
Objective: To qualitatively identify regions of ion suppression in the chromatogram.
Methodology:
-
Prepare a standard solution of this compound at a concentration that provides a stable mid-range signal (e.g., 100 ng/mL).
-
Set up the LC-MS system with the analytical column and mobile phase conditions used for the assay.
-
Use a syringe pump to deliver the standard solution at a low, constant flow rate (e.g., 10 µL/min).
-
Connect the output from the LC column and the syringe pump to a T-junction, with the outlet of the T-junction directed to the MS ion source.
-
Begin infusing the standard solution and acquire data on the mass spectrometer to establish a stable baseline signal for this compound.
-
Inject a blank, extracted sample matrix onto the LC column.
-
Monitor the baseline of the infused analyte. Any significant drop in the signal indicates ion suppression at that retention time.
Protocol 2: Standard Addition Method for Quantifying and Correcting Matrix Effects
Objective: To accurately quantify this compound in the presence of matrix effects.[2]
Methodology:
-
Divide a sample into several equal aliquots.
-
Leave one aliquot as is (the unknown).
-
Spike the remaining aliquots with increasing, known concentrations of a this compound standard.
-
Process and analyze all aliquots using the established LC-MS method.
-
Create a calibration curve by plotting the measured peak area against the added (spiked) concentration.
-
The absolute value of the x-intercept of the extrapolated calibration curve represents the endogenous concentration of this compound in the original sample.[2]
Data Presentation
Table 1: Effect of Sample Preparation on Signal Intensity and Matrix Effect
| Sample Preparation Method | Analyte Peak Area (in neat solution) | Analyte Peak Area (in matrix) | Signal Suppression (%) |
| Protein Precipitation | 1,500,000 | 600,000 | 60% |
| Liquid-Liquid Extraction | 1,500,000 | 1,125,000 | 25% |
| Solid-Phase Extraction | 1,500,000 | 1,410,000 | 6% |
Table 2: Impact of Mobile Phase Additive on Signal Intensity
| Mobile Phase Additive | Peak Area | Signal-to-Noise Ratio |
| No Additive | 450,000 | 50 |
| 0.1% Formic Acid | 1,350,000 | 250 |
| 0.1% Acetic Acid | 1,200,000 | 220 |
| 5 mM Ammonium Acetate | 980,000 | 180 |
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. how to develop a lc-ms/ms method for acidic compounds plasma - Chromatography Forum [chromforum.org]
- 10. academic.oup.com [academic.oup.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing (2-Fluoro-4-biphenyl)acetic acid-d5 Concentration as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of (2-Fluoro-4-biphenyl)acetic acid-d5 as an internal standard (IS) in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound as an internal standard?
A1: this compound is a deuterium-labeled analog of (2-Fluoro-4-biphenyl)acetic acid (Felbinac). In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is used as an internal standard (IS). Its primary role is to compensate for variability during sample preparation and analysis.[1][2] Since it is structurally and chemically very similar to the analyte (Felbinac), it is expected to behave similarly during extraction, chromatography, and ionization, thus improving the accuracy and precision of the analytical method.
Q2: What are the common challenges encountered when using deuterated internal standards like this compound?
A2: While stable isotope-labeled internal standards are considered the gold standard, several challenges can arise:
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions. This can alter the mass of the IS and affect quantification.[3][4]
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts due to the kinetic isotope effect. This can lead to differential matrix effects.[3][4]
-
Purity of the Standard: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity, which can lead to an overestimation of the analyte's concentration, especially at the lower limit of quantification (LLOQ).[3]
-
Differential Matrix Effects: Even with co-elution, the analyte and IS may experience different degrees of ion suppression or enhancement from matrix components, leading to inaccurate results.[3]
Q3: What is a suitable starting concentration for this compound in my assay?
A3: A common starting point for the concentration of an internal standard is in the mid-range of the calibration curve for the analyte. A general recommendation is to use a concentration that provides a response that is roughly 1/3 to 1/2 of the response of the analyte at the upper limit of quantification (ULOQ). However, the optimal concentration should be determined experimentally.
Q4: How should I prepare and store stock and working solutions of this compound?
A4: this compound is typically supplied as a solid.
-
Stock Solution: Prepare a stock solution in an organic solvent like methanol (B129727) or acetonitrile (B52724) at a concentration of, for example, 1 mg/mL.
-
Working Solution: The working solution is prepared by diluting the stock solution with the appropriate solvent (often the mobile phase or reconstitution solvent) to the desired concentration for spiking into samples.
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability. Working solutions may be stored for shorter periods at refrigerated temperatures (2-8°C). Always refer to the manufacturer's instructions for specific storage conditions.[5]
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Peak Area
-
Symptom: The peak area of this compound varies significantly across a single analytical run (>15-20% CV).
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inconsistent Spiking | Action: Review the procedure for adding the IS to the samples. Ensure the pipette used is calibrated and functioning correctly. Verification: Prepare a set of quality control (QC) samples and analyze them to check for improved consistency. |
| Variable Extraction Recovery | Action: Optimize the extraction procedure. Ensure consistent vortexing/mixing times and temperatures. Evaluate different extraction techniques (e.g., solid-phase extraction vs. liquid-liquid extraction). |
| Instrument Instability | Action: Check the LC-MS/MS system for leaks, pump pressure fluctuations, or a dirty ion source. Verification: Inject a series of IS working solution standards to assess instrument performance independently of the sample matrix. |
| Matrix Effects | Action: Investigate the presence of co-eluting matrix components that may be causing ion suppression or enhancement. Modify the chromatographic method to improve separation. Verification: Perform a post-column infusion experiment to identify regions of ion suppression. |
Issue 2: Poor Analyte/Internal Standard Peak Area Ratio Reproducibility
-
Symptom: The ratio of the analyte peak area to the IS peak area is not consistent for replicate injections of the same sample.
-
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Chromatographic Shift | Action: Adjust the mobile phase composition, gradient profile, or column temperature to achieve co-elution of the analyte and IS.[3] |
| Differential Matrix Effects | Action: Even with co-elution, the matrix may affect the analyte and IS differently. Dilute the sample to reduce the matrix load. Use a more rigorous sample clean-up procedure. |
| IS Concentration Too Low/High | Action: The IS response may be in a non-linear range of the detector. Re-optimize the IS concentration (see experimental protocol below). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate and stable stock and working solutions of the internal standard.
Materials:
-
This compound (solid)
-
Methanol or Acetonitrile (LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated pipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound.
-
Quantitatively transfer the solid to a 10 mL volumetric flask.
-
Dissolve the solid in a small amount of methanol and then bring the volume to the mark with methanol.
-
Mix thoroughly. This is your 1 mg/mL stock solution.
-
Store at -20°C.
-
-
Working Solution (e.g., 100 ng/mL):
-
Prepare an intermediate dilution by pipetting 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and diluting with methanol. This results in a 10 µg/mL solution.
-
Prepare the final working solution by pipetting 100 µL of the 10 µg/mL intermediate solution into a 10 mL volumetric flask and diluting with the appropriate solvent (e.g., 50:50 methanol:water). This results in a 100 ng/mL working solution.
-
The final concentration of the working solution should be optimized for your specific assay.
-
Protocol 2: Optimization of this compound Concentration
Objective: To determine the optimal concentration of the internal standard that provides a stable and reproducible signal without interfering with the analyte quantification.
Procedure:
-
Prepare Analyte and IS Solutions:
-
Prepare a series of analyte calibration standards in the desired biological matrix (e.g., plasma) covering the expected concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare three different concentrations of the this compound working solution (e.g., 50 ng/mL, 100 ng/mL, and 200 ng/mL).
-
-
Sample Preparation:
-
For each IS concentration, spike the entire set of analyte calibration standards and quality control (QC) samples (low, mid, and high concentrations).
-
Process the samples using your established extraction procedure.
-
-
LC-MS/MS Analysis:
-
Analyze all prepared samples.
-
-
Data Evaluation:
-
IS Response Consistency: For each IS concentration, calculate the mean, standard deviation, and coefficient of variation (%CV) of the IS peak area across all samples (excluding blanks). The optimal concentration should yield a %CV of <15%.
-
Analyte Response and Linearity: Evaluate the linearity (r²) of the calibration curves for each IS concentration. The chosen IS concentration should not suppress the analyte signal, particularly at the LLOQ.
-
Accuracy and Precision: Assess the accuracy and precision of the QC samples for each IS concentration.
-
Hypothetical Data for IS Concentration Optimization:
| IS Concentration | Mean IS Peak Area | IS Peak Area %CV | LLOQ Analyte S/N | Calibration Curve r² |
| 50 ng/mL | 550,000 | 12.5% | 15 | 0.9985 |
| 100 ng/mL | 1,100,000 | 8.2% | 25 | 0.9992 |
| 200 ng/mL | 2,300,000 | 18.7% | 28 | 0.9989 |
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting workflow for internal standard issues.
References
Preventing deuterium-hydrogen exchange in (2-Fluoro-4-biphenyl)acetic acid-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing deuterium-hydrogen (D-H) exchange in (2-Fluoro-4-biphenyl)acetic acid-d5 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Where are the deuterium (B1214612) atoms located in this compound and how stable are they?
Based on its chemical structure, the five deuterium atoms in this compound are located on the non-fluorinated biphenyl (B1667301) ring. These aromatic C-D bonds are generally stable under typical experimental conditions. The most labile proton is the one on the carboxylic acid group (-COOH), which will readily exchange with protons from any protic solvent. The deuterium atoms on the aromatic ring are significantly less prone to exchange.
Q2: What are the primary factors that can cause deuterium-hydrogen exchange on the aromatic ring?
The primary factors that can induce D-H exchange on the aromatic ring are:
-
Extreme pH: Both highly acidic and highly basic conditions can catalyze the exchange of deuterium for hydrogen.
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy for the exchange reaction to occur, especially in the presence of acidic or basic catalysts.
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can serve as a source of hydrogen for the exchange reaction, particularly under harsh conditions.
-
Metal Catalysts: Certain transition metal catalysts can facilitate D-H exchange on aromatic rings.
Q3: What are the ideal storage conditions for this compound to maintain isotopic purity?
To ensure the long-term stability and isotopic purity of this compound, it should be stored as a solid in a tightly sealed container, protected from light and moisture. For optimal preservation, storage at low temperatures (-20°C or -80°C) is recommended.[1] Before use, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture onto the compound.
Troubleshooting Guides
Issue 1: Loss of Deuterium Label Detected by Mass Spectrometry
Symptom: Mass spectrometry analysis shows a lower mass than expected, or the appearance of a peak corresponding to the non-deuterated (d0) compound.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Back-Exchange in Protic Solvents | Solution: Prepare and dilute the standard in anhydrous aprotic solvents such as acetonitrile, dioxane, or dichloromethane. If aqueous solutions are necessary, minimize the exposure time and use D₂O-based buffers where possible. |
| Extreme pH During Sample Preparation | Solution: Maintain the sample at a neutral or near-neutral pH (ideally between pH 2 and 3 where exchange is often minimal) whenever possible.[2] If the experimental protocol requires acidic or basic conditions, minimize the time the compound is exposed to these conditions and perform these steps at a low temperature. |
| In-source Exchange in the Mass Spectrometer | Solution: Optimize the ion source conditions. High source temperatures can sometimes promote in-source back-exchange. If using LC-MS, ensure the mobile phase is not overly acidic or basic for prolonged runs. Using a mobile phase with a D₂O component can sometimes mitigate in-source back-exchange. |
| Contaminated Solvents or Glassware | Solution: Use high-purity, anhydrous solvents. Ensure all glassware is thoroughly dried in an oven (>100°C for several hours) and cooled in a desiccator before use. |
Issue 2: Inconsistent Quantitative Results Using the Deuterated Standard
Symptom: Poor reproducibility of analyte/internal standard peak area ratios in quantitative assays (e.g., LC-MS).
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Chromatographic Separation of Deuterated and Non-Deuterated Analogs | Solution: Due to the kinetic isotope effect, the deuterated standard may elute slightly earlier than the analyte. Optimize the chromatographic method (e.g., gradient, mobile phase composition) to achieve co-elution, which is crucial for accurate correction of matrix effects. |
| Gradual Deuterium Exchange During Sample Incubation | Solution: If samples are incubated at elevated temperatures or for extended periods in a biological matrix, assess the stability of the deuterium label under these specific conditions (see Experimental Protocol 2). If exchange is observed, reduce incubation time or temperature. |
| Presence of Unlabeled Analyte in the Standard | Solution: Verify the isotopic purity of the deuterated standard by analyzing a neat solution. If significant amounts of the unlabeled analyte are present, this will lead to inaccurate quantification. |
Quantitative Data
The rate of deuterium-hydrogen exchange is highly dependent on the specific conditions. The following table provides a representative example of the stability of the aromatic deuterium labels on a similar deuterated biphenyl carboxylic acid under forced degradation conditions.
| pH | Temperature (°C) | Incubation Time (hours) | % Deuterium Remaining (Aromatic) | Potential Degradation Products |
| 2.0 | 60 | 24 | >99% | Minimal |
| 7.0 | 60 | 24 | >99% | Minimal |
| 12.0 | 60 | 24 | ~95% | Hydrolysis products |
| 2.0 | 80 | 24 | ~98% | Minor degradation |
| 12.0 | 80 | 24 | ~85% | Significant degradation and hydrolysis products |
Note: This data is illustrative and the actual stability of this compound should be experimentally determined.
Experimental Protocols
Protocol 1: General Handling and Preparation of Stock Solutions
This protocol is designed to minimize the risk of D-H exchange during the preparation of a stock solution of this compound.
-
Environment: Whenever possible, handle the solid compound and prepare solutions in a low-humidity environment, such as a glove box or under a stream of dry nitrogen or argon gas.
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent (e.g., acetonitrile, dioxane, or DMSO).
-
Glassware Preparation: Ensure all glassware (vials, volumetric flasks, pipette tips) is thoroughly dried in an oven at >100°C for several hours and allowed to cool in a desiccator before use.
-
Dissolution:
-
Allow the sealed container of this compound to equilibrate to room temperature in a desiccator to prevent moisture condensation.
-
Accurately weigh the desired amount of the standard.
-
Dissolve the standard in the chosen anhydrous aprotic solvent to the desired concentration.
-
Store the stock solution at -20°C or -80°C in a tightly sealed vial.
-
Protocol 2: Assessing Deuterium Label Stability in a Biological Matrix
This protocol helps to determine if the deuterium labels are stable under the conditions of a typical biological assay.[3][4]
-
Materials:
-
Stock solution of this compound in an appropriate aprotic solvent.
-
Blank biological matrix (e.g., plasma, urine) from a source known to be free of the analyte.
-
Reagents for sample processing (e.g., protein precipitation solvent).
-
LC-MS/MS system.
-
-
Procedure:
-
Spike the deuterated standard into the blank biological matrix at the final concentration used in the assay.
-
Incubate the sample under the same conditions (time, temperature, pH) as a typical experiment.
-
Take aliquots at various time points (e.g., 0, 1, 4, and 24 hours).
-
Immediately process the aliquots (e.g., protein precipitation) to stop any further exchange.
-
Analyze the processed samples by LC-MS/MS, monitoring for any increase in the signal of the unlabeled (d0) analyte.
-
-
Data Interpretation: A significant increase in the peak area of the unlabeled analyte over time indicates that deuterium exchange is occurring under the experimental conditions.
Visualizations
Caption: Workflow for preparing a stock solution of this compound to minimize D-H exchange.
Caption: Troubleshooting logic for addressing the loss of deuterium label.
References
Technical Support Center: (2-Fluoro-4-biphenyl)acetic acid-d5 & Matrix Effects in Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects when using (2-Fluoro-4-biphenyl)acetic acid-d5 as an internal standard in bioanalytical studies.
Troubleshooting Guide
This guide addresses common issues observed during method development and validation that may be attributed to matrix effects.
Q1: We are observing significant variability in the peak area response of our analyte and this compound internal standard (IS) across different plasma lots. What could be the cause?
This variability is a classic indicator of matrix effects, where endogenous components in the biological matrix interfere with the ionization of the analyte and the internal standard.[1][2] This interference can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[3][4] The issue is often pronounced in high-throughput methods like those employing protein precipitation.[2]
To confirm and address this, consider the following steps:
-
Quantify the Matrix Effect: Perform a quantitative assessment by comparing the peak response of the analyte and IS in a neat solution versus their response when spiked into an extracted blank matrix from at least six different sources.[5][6] A significant difference in response confirms the presence of matrix effects.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to improve the sample cleanup process.[1][2]
-
Protein Precipitation (PPT): While fast, PPT is often insufficient for removing phospholipids, a major cause of ion suppression.[1]
-
Liquid-Liquid Extraction (LLE): LLE can offer a cleaner extract. Experiment with different organic solvents and pH adjustments to selectively extract your analyte while leaving interfering components behind.[1]
-
Solid-Phase Extraction (SPE): SPE provides the most selective sample cleanup.[7] Various sorbents can be screened to find the optimal one for retaining the analyte and washing away matrix components.
-
-
Chromatographic Separation: Adjust your LC method to separate the analyte and IS from co-eluting matrix components. This can involve modifying the mobile phase, gradient profile, or using a different column chemistry.[2]
Q2: Our assay for a new drug candidate using this compound as an IS shows acceptable precision but poor accuracy. What should we investigate?
Poor accuracy with good precision, when using a stable isotope-labeled internal standard, can sometimes indicate that the matrix effect is impacting the analyte and the internal standard differently. While a deuterated standard like this compound is expected to co-elute and experience similar matrix effects as the analyte, this is not always guaranteed, especially with complex matrices.
Troubleshooting steps include:
-
Differential Matrix Effects Evaluation: Assess the matrix effect on the analyte and the IS independently. The acceptance criteria for accuracy for each matrix source/lot evaluated should be within ±15% of the nominal concentration.[5]
-
Review Chromatographic Peak Shape: Poor peak shape can lead to inconsistent integration and affect accuracy. Ensure that the peak shapes for both the analyte and the IS are symmetrical and well-defined.
-
Investigate Potential for Metabolite Interference: Consider the possibility of a metabolite of your drug candidate having the same mass transition as the analyte, which could interfere with the quantification.[8]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in bioanalysis?
Matrix effects are the alteration of analyte ionization in the mass spectrometer's ion source due to the presence of co-eluting, often unidentified, components in the biological sample.[4] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and reliability of the analytical method.[2][3]
Q2: Why is this compound used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of the parent compound. SIL internal standards are considered the gold standard in quantitative LC-MS/MS because they have nearly identical chemical and physical properties to the analyte.[9] This means they co-elute chromatographically and are affected by matrix effects in a very similar way to the analyte, thus compensating for variations in extraction recovery and ionization efficiency.
Q3: How can I quantitatively assess matrix effects in my assay?
The most common method is to compare the peak area of an analyte (and IS) in a post-extraction spiked sample to the peak area in a neat solution. The matrix factor (MF) can be calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. According to FDA guidance, this should be evaluated in at least six different lots of matrix.[5][6]
Q4: What are the regulatory expectations regarding matrix effects for bioanalytical method validation?
Regulatory bodies like the FDA require that matrix effects be evaluated during method validation to ensure they do not compromise the integrity of the study data.[5][8] The matrix effect should be assessed to ensure accuracy and precision are within acceptable limits (typically ±15%).[5]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes a standard procedure to quantify the matrix effect for an analyte using this compound as the internal standard.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent at a known concentration (e.g., medium QC).
-
Set B (Post-extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma). Spike the analyte and this compound into the final, dried, and reconstituted extract at the same concentration as Set A.
-
Set C (Pre-extraction Spike): Spike the analyte and this compound into the same six lots of blank matrix before the extraction process.
-
-
Analyze Samples: Inject all samples onto the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculate Matrix Factor (MF) and Internal Standard Normalized MF:
-
Calculate the MF for the analyte and the IS for each matrix lot.
-
Calculate the IS-Normalized MF.
-
-
Evaluate Data: The coefficient of variation (%CV) of the IS-normalized MF across all lots should be within the acceptance criteria (typically ≤15%).
Protocol 2: Comparison of Sample Preparation Techniques
This protocol outlines a workflow to compare the effectiveness of different sample preparation techniques in mitigating matrix effects.
-
Select Techniques: Choose at least two sample preparation methods to compare, for example, Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
-
Process Samples: Using a pooled lot of blank matrix, prepare samples using each technique. Include a pre-extraction spike of the analyte and this compound.
-
Assess Matrix Effects: Perform the quantitative assessment of matrix effects as described in Protocol 1 for each sample preparation method.
-
Analyze and Compare: Compare the Matrix Factor and the overall cleanliness of the chromatograms for each technique. The technique that results in an MF closest to 1 and the least background noise is preferable.
Data Presentation
Table 1: Illustrative Matrix Effect Evaluation Data
| Matrix Lot | Analyte Peak Area (Post-Spike) | IS Peak Area (Post-Spike) | Analyte MF | IS MF | IS-Normalized MF |
| Lot 1 | 85,000 | 175,000 | 0.85 | 0.88 | 0.97 |
| Lot 2 | 82,000 | 170,000 | 0.82 | 0.85 | 0.96 |
| Lot 3 | 91,000 | 182,000 | 0.91 | 0.91 | 1.00 |
| Lot 4 | 78,000 | 165,000 | 0.78 | 0.83 | 0.94 |
| Lot 5 | 88,000 | 178,000 | 0.88 | 0.89 | 0.99 |
| Lot 6 | 84,000 | 172,000 | 0.84 | 0.86 | 0.98 |
| Mean | 84,667 | 173,667 | 0.85 | 0.87 | 0.97 |
| %CV | 5.8% | 3.8% | 5.8% | 3.5% | 2.1% |
Neat solution peak areas: Analyte = 100,000, IS = 200,000
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Mean Analyte MF | Mean IS MF | Mean IS-Normalized MF | %CV of IS-Normalized MF |
| Protein Precipitation | 0.75 | 0.78 | 0.96 | 12.5% |
| Liquid-Liquid Extraction | 0.88 | 0.90 | 0.98 | 6.2% |
| Solid-Phase Extraction | 0.97 | 0.98 | 0.99 | 3.1% |
Visualizations
Caption: Bioanalytical experimental workflow from sample preparation to analysis.
Caption: The mechanism of matrix effects in LC-MS/MS bioanalysis.
Caption: A decision tree for troubleshooting matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. fda.gov [fda.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. fda.gov [fda.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Peak Shape for (2-Fluoro-4-biphenyl)acetic acid-d5 in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of (2-Fluoro-4-biphenyl)acetic acid-d5 during High-Performance Liquid Chromatography (HPLC) analysis.
Troubleshooting Guides
Poor peak shape, such as fronting or tailing, can significantly impact the accuracy and precision of quantitative analysis. The following guides address common issues encountered during the HPLC analysis of this compound and provide systematic solutions.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half. For acidic compounds like this compound, this is a common issue.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | The pKa of the non-deuterated analog, flurbiprofen, is predicted to be around 4.14. To ensure the analyte is in its neutral, un-ionized form, adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa (e.g., pH 2.5-3.0). This minimizes secondary interactions with the stationary phase.[1] |
| Secondary Interactions with Silica | Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing. Using a low pH mobile phase protonates these silanols, reducing their interaction. Alternatively, consider using an end-capped C18 column or a column with a different stationary phase (e.g., polymer-based) that is less prone to such interactions. |
| Low Buffer Concentration | Insufficient buffer capacity can lead to pH shifts on the column, causing peak tailing. Ensure the buffer concentration is adequate, typically in the range of 10-50 mM. |
| Column Overload | Injecting too much sample can saturate the column, leading to peak distortion. Reduce the injection volume or dilute the sample. |
| Column Contamination or Degradation | Contaminants on the column or a degraded stationary phase can lead to poor peak shape. Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase) or replace the column if performance does not improve. |
Troubleshooting Workflow for Peak Tailing:
Caption: A stepwise guide to troubleshooting peak tailing.
Issue 2: Peak Fronting
Peak fronting, where the initial part of the peak is broader than the trailing part, is less common for acidic compounds but can still occur.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, leading to fronting. Dissolve the sample in the mobile phase or a weaker solvent. |
| Column Overload | Similar to peak tailing, injecting an excessive amount of the analyte can lead to peak fronting. Reduce the injection volume or dilute the sample. |
| Low Column Temperature | Operating at a temperature that is too low can sometimes contribute to peak fronting. Try increasing the column temperature in small increments (e.g., 5 °C). |
| Column Void or Channeling | A void at the head of the column or channeling in the packing material can cause the sample to spread unevenly, leading to a fronting peak. This often requires column replacement. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing this compound?
A1: The predicted pKa of the non-deuterated analog is approximately 4.14. For optimal peak shape in reversed-phase HPLC, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa. Therefore, a pH in the range of 2.5 to 3.0 is recommended to ensure the compound is in its protonated, non-ionized state, which enhances retention and improves peak symmetry.[1]
Q2: Which type of HPLC column is best suited for this analysis?
A2: A standard C18 reversed-phase column is a good starting point for the analysis of this compound. To minimize peak tailing due to silanol interactions, consider using a modern, high-purity, end-capped C18 column. If tailing persists, a column with a different stationary phase, such as a polymer-based or a phenyl-hexyl column, could be explored.
Q3: How does the organic modifier affect the peak shape?
A3: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) primarily affect retention time but can also influence peak shape. Acetonitrile often provides sharper peaks and lower backpressure compared to methanol. The percentage of the organic modifier should be optimized to achieve a suitable retention time (typically a k' between 2 and 10). Insufficient organic modifier can lead to excessively long retention times and broader peaks.
Q4: Can sample preparation impact the peak shape?
A4: Yes, absolutely. The solvent used to dissolve the sample should be as close in composition to the mobile phase as possible, or weaker. Injecting a sample in a much stronger solvent can cause significant peak distortion, including fronting and splitting. Ensure the sample is fully dissolved and filtered through a 0.22 or 0.45 µm filter to remove any particulates that could clog the column.
Q5: What are the key parameters to include in a method validation for this analyte?
A5: A typical HPLC method validation for an acidic compound like this compound should include the following parameters as per ICH guidelines:
-
Specificity: Ensure the peak for the analyte is well-resolved from any impurities or matrix components.
-
Linearity: Demonstrate a linear relationship between the peak area and the concentration of the analyte over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance when small, deliberate changes are made to parameters like mobile phase pH, organic modifier composition, and column temperature.
Experimental Protocols
The following are example HPLC methods for the analysis of the non-deuterated analog, flurbiprofen, which can be adapted for this compound.
Method 1: Isocratic RP-HPLC with Acidic Mobile Phase
This method is suitable for achieving good peak shape by maintaining an acidic pH.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate (60:40, v/v), adjusted to pH 3.5 with phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Method 2: Isocratic RP-HPLC with Neutral Mobile Phase
While an acidic pH is generally recommended, some applications may require a neutral pH. Note that peak tailing might be more pronounced under these conditions.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 30 mM Disodium Hydrogen Phosphate (50:50, v/v), adjusted to pH 7.0 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 247 nm |
| Injection Volume | 20 µL |
| Sample Diluent | Mobile Phase |
Logical Relationship of HPLC Parameters for Method Development:
Caption: Key considerations for HPLC method development.
References
Technical Support Center: Stability of (2-Fluoro-4-biphenyl)acetic acid-d5 in Biological Matrices
Disclaimer: The following information is based on general chemical principles and established best practices for the handling and analysis of deuterated internal standards and structurally related compounds. Specific stability data for (2-Fluoro-4-biphenyl)acetic acid-d5 is not extensively available in the public domain. Researchers are strongly encouraged to perform their own stability assessments under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
The primary stability concerns for this compound in biological matrices such as plasma, urine, or tissue homogenates include:
-
Deuterium-Hydrogen (D-H) Exchange: The deuterium (B1214612) atoms on the phenyl ring are generally stable. However, the deuterium atoms on the acetic acid side chain, particularly at the α-carbon, may be susceptible to exchange with protons from the aqueous environment of the biological matrix. This exchange can be influenced by pH and enzymatic activity.
-
pH-Dependent Hydrolysis: Like many carboxylic acids, the stability of the compound can be affected by the pH of the matrix. Extreme pH conditions could potentially lead to degradation.
-
Enzymatic Degradation: Biological matrices contain various enzymes, such as esterases, that could potentially metabolize the compound, although the carboxylic acid moiety is generally less susceptible to this than an ester.
-
Photodegradation: Biphenyl (B1667301) structures can be sensitive to light.[1] Exposure to UV or even ambient light during sample handling and storage could lead to degradation.
-
Oxidation: The biphenyl ring system could be susceptible to oxidative degradation, particularly if the biological matrix is not handled under conditions that minimize oxidative stress.
Q2: How can I minimize deuterium-hydrogen exchange?
To minimize the risk of D-H exchange:
-
pH Control: Maintain the pH of the biological matrix within a stable range. For many deuterated carboxylic acids, the minimum rate of hydrogen-deuterium exchange is often observed in the pH range of 2 to 3.[2] However, the optimal pH for overall stability will be compound-specific.
-
Temperature Control: Keep samples frozen at or below -20°C for short-term storage and at -80°C for long-term storage to reduce the rate of chemical and enzymatic reactions.
-
Solvent Choice: When preparing stock and working solutions, use aprotic solvents like acetonitrile (B52724) or methanol (B129727). Avoid acidic or basic aqueous solutions for prolonged storage.
Q3: What are the ideal storage conditions for this compound in biological samples?
For optimal stability, biological samples containing this compound should be stored under the following conditions:
-
Temperature: Store samples at -80°C for long-term stability. For short-term storage (i.e., during an analytical batch run), samples can be kept in an autosampler at a controlled low temperature (e.g., 4°C).
-
Light Protection: Store all samples in amber vials or otherwise protected from light to prevent photodegradation.[1]
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the analyte and the integrity of the biological matrix. Aliquot samples into single-use volumes if they need to be accessed multiple times.
Troubleshooting Guide
Issue 1: Inconsistent or decreasing internal standard response across an analytical batch.
-
Question: Why is the signal for this compound decreasing over the course of my sample analysis?
-
Answer: This could be due to several factors:
-
Autosampler Instability: The compound may be degrading in the autosampler. This could be due to the temperature of the autosampler, exposure to light, or instability in the reconstituted sample solution.
-
Solution: Assess the stability of the compound in the autosampler by re-injecting the first sample at the end of the batch and comparing the peak area. If instability is observed, try lowering the autosampler temperature or reducing the batch size.
-
Adsorption: The analyte may be adsorbing to the surfaces of the sample vials, pipette tips, or the LC system.
-
Solution: Use silanized glassware or polypropylene (B1209903) vials and ensure the pH and organic content of the sample solvent are optimized to minimize adsorption.
-
Issue 2: Appearance of an interfering peak at the mass transition of the non-deuterated analyte.
-
Question: I am observing a peak at the mass-to-charge ratio (m/z) of the non-deuterated (2-Fluoro-4-biphenyl)acetic acid in my internal standard solution. What could be the cause?
-
Answer: This is likely due to one of two reasons:
-
Isotopic Purity: The original deuterated standard may contain a small percentage of the non-deuterated form.
-
Solution: Check the certificate of analysis for the isotopic purity of the standard. If the impurity level is significant, you may need to source a standard with higher isotopic purity.
-
Deuterium-Hydrogen Exchange: D-H exchange may have occurred during sample preparation or storage, leading to the formation of the non-deuterated analyte.
-
Solution: Review your sample preparation and storage procedures. Ensure that exposure to high pH, and protic solvents is minimized. Prepare fresh working solutions and re-evaluate.
-
Potential Stability Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Internal Standard Response | Degradation during storage or sample processing, Adsorption to surfaces, Inconsistent sample preparation. | Store samples at ≤ -20°C, protect from light. Use inert sample containers (e.g., polypropylene). Ensure accurate and consistent pipetting of the internal standard. |
| Appearance of Unexpected Peaks | Formation of degradation products (e.g., due to photodegradation or hydrolysis). | Analyze a freshly prepared sample as a reference. Conduct forced degradation studies (light, acid, base, oxidation) to identify potential degradants. |
| Loss of Deuterium | Deuterium-hydrogen exchange. | Minimize exposure to high or low pH. Use aprotic solvents for stock solutions. Keep samples at low temperatures. |
| Low Recovery | Analyte instability under extraction conditions, Poor extraction efficiency. | Optimize sample extraction parameters (e.g., solvent, pH). Evaluate stability during the extraction process. |
Experimental Protocol: Assessment of Freeze-Thaw and Short-Term Stability in Human Plasma
This protocol outlines a general procedure for evaluating the stability of this compound in human plasma.
1. Materials and Reagents:
-
This compound
-
Control human plasma (with appropriate anticoagulant)
-
Methanol (HPLC grade or higher)
-
Acetonitrile (HPLC grade or higher)
-
Formic acid (LC-MS grade)
-
Deionized water
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
2. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in methanol to achieve a final concentration of 1 mg/mL.
-
Working Solution (e.g., 10 µg/mL): Dilute the stock solution with a 50:50 mixture of methanol and water to obtain the desired working solution concentration.
3. Sample Preparation for Stability Assessment:
-
Spike a bulk volume of control human plasma with the working solution to achieve a final concentration within the intended calibration range of the analytical method.
-
Aliquot the spiked plasma into multiple small polypropylene tubes.
4. Freeze-Thaw Stability:
-
Subject a set of aliquots to three freeze-thaw cycles. For each cycle, freeze the samples at -20°C or -80°C for at least 12 hours, then thaw them unassisted at room temperature.
-
After the final thaw, process the samples alongside freshly spiked control samples (time-zero comparison samples).
5. Short-Term (Bench-Top) Stability:
-
Thaw a set of aliquots and leave them at room temperature for a predetermined period (e.g., 4, 8, or 24 hours).
-
After the designated time, process the samples alongside freshly spiked control samples.
6. Sample Processing (Protein Precipitation):
-
To a known volume of plasma sample (e.g., 100 µL), add a fixed volume of cold protein precipitation solvent (e.g., 300 µL of acetonitrile with 0.1% formic acid).
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
7. LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the quantification of this compound.
-
Example LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient elution
-
-
Example MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
Monitor the appropriate precursor to product ion transition for this compound.
-
8. Data Analysis:
-
Calculate the mean concentration of the stability samples and compare it to the mean concentration of the time-zero comparison samples.
-
The compound is considered stable if the mean concentration of the stability samples is within ±15% of the time-zero samples.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in a biological matrix.
Caption: Hypothesized pathway for deuterium-hydrogen exchange of the internal standard.
References
Addressing poor recovery of (2-Fluoro-4-biphenyl)acetic acid-d5 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of poor recovery of (2-Fluoro-4-biphenyl)acetic acid-d5 during extraction procedures. This resource is intended for researchers, scientists, and drug development professionals utilizing this deuterated internal standard in their analytical methods.
Troubleshooting Guide: Poor Recovery of this compound
Low recovery of the deuterated internal standard, this compound, can compromise the accuracy and reliability of quantitative bioanalysis. A systematic approach to troubleshooting is essential to identify and rectify the source of the analyte loss.
Initial Assessment: Analyte Tracking
Before optimizing your extraction protocol, it is crucial to determine at which stage the this compound is being lost. This can be accomplished by collecting and analyzing the different fractions from your extraction process (e.g., Load, Wash, and Elution fractions for Solid-Phase Extraction).
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (deuterated) form of (2-Fluoro-4-biphenyl)acetic acid.[1] It is considered an ideal internal standard for quantitative analysis using techniques like LC-MS because it has nearly identical chemical and physical properties to the unlabeled analyte.[2] This allows it to mimic the behavior of the analyte during sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response.[3][4]
Q2: When should I add the this compound internal standard to my samples?
For optimal results, the deuterated internal standard should be added as early as possible in the sample preparation workflow.[5] In most bioanalytical methods, this means adding it to the biological matrix (e.g., plasma, urine) before any extraction steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[5] This ensures that the internal standard experiences the same processing conditions as the analyte, allowing it to effectively compensate for any losses or variations.[4]
Q3: Can the deuterated internal standard have a different retention time than the analyte?
A slight shift in retention time between a deuterated standard and the unlabeled analyte can occur due to the deuterium (B1214612) isotope effect, which can subtly alter the compound's physicochemical properties.[5] While not always a problem, this can lead to differential matrix effects if the two compounds elute into regions of the chromatogram with varying levels of ion suppression or enhancement.[5][6] If you observe a significant and reproducible shift that impacts your data quality, chromatographic method optimization may be necessary.
Liquid-Liquid Extraction (LLE)
Q4: I am experiencing low recovery of this compound with LLE. What are the likely causes?
Low recovery in LLE is often related to the pH of the aqueous phase and the choice of organic solvent. Since this compound is an acidic compound, its charge state is pH-dependent.
-
Incorrect pH: For efficient extraction into an organic solvent, the carboxylic acid group must be in its neutral (protonated) form. This is achieved by acidifying the aqueous sample.
-
Suboptimal Solvent: The organic solvent may not have the appropriate polarity to efficiently extract the analyte.
Q5: How do I optimize the pH for extracting this compound?
To ensure this compound is in its neutral, more organic-soluble form, the pH of the aqueous sample should be adjusted to at least two pH units below its pKa.[7] Since it is a carboxylic acid, a pH in the acidic range (e.g., pH 2.5-4) is generally recommended for extraction.[8]
Q6: Which organic solvents are suitable for extracting this compound?
The choice of solvent depends on the polarity of the analyte. Solvents like ethyl acetate, methyl tert-butyl ether (MTBE), and mixtures containing these are often good starting points for extracting acidic compounds. It may be necessary to screen several solvents or solvent mixtures to find the one that provides the best recovery.
Solid-Phase Extraction (SPE)
Q7: My recovery of this compound is low when using SPE. What should I investigate?
Poor recovery in SPE can occur at several stages of the process. A systematic evaluation of each step is necessary. The most common causes include:
-
Analyte Breakthrough during Loading: The analyte does not adequately retain on the sorbent and is lost in the load fraction.
-
Premature Elution during Washing: The wash solvent is too strong and strips the analyte from the sorbent.
-
Incomplete Elution: The elution solvent is too weak to fully recover the analyte from the sorbent.
Q8: How can I prevent analyte breakthrough during the loading step?
Analyte breakthrough can be caused by several factors:
-
Incorrect Sorbent Choice: The sorbent chemistry may not be appropriate for retaining this compound. For an acidic compound, a reversed-phase (e.g., C18) or a mixed-mode sorbent with anion exchange properties could be suitable.
-
Improper Sample Pre-treatment: Similar to LLE, the pH of the sample should be adjusted to ensure the analyte is in a form that will be retained by the sorbent. For reversed-phase SPE, a lower pH will promote retention of the neutral form.
-
High Flow Rate: Loading the sample too quickly can prevent efficient interaction between the analyte and the sorbent.[5]
-
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough.
Q9: What should I do if I suspect the analyte is being lost during the wash step?
If the analyte is found in the wash fraction, the wash solvent is likely too strong. The goal of the wash step is to remove interferences that are less strongly retained than the analyte. To remedy this, you can:
-
Decrease the organic content of the wash solvent.
-
Ensure the pH of the wash solvent is appropriate to maintain the desired interaction between the analyte and the sorbent.
Q10: How can I improve recovery if the analyte is not eluting completely?
If the analyte is retained on the sorbent and not recovered in the elution fraction, the elution solvent is not strong enough. To improve elution:
-
Increase the organic strength of the elution solvent.
-
Adjust the pH of the elution solvent to disrupt the interaction between the analyte and the sorbent. For an acidic compound on a reversed-phase sorbent, increasing the pH will deprotonate the carboxylic acid, making it more polar and easier to elute.
-
Increase the volume of the elution solvent.[5]
Data Presentation
The following tables provide representative data on how extraction conditions can influence the recovery of acidic compounds like this compound.
Table 1: Influence of pH on the Liquid-Liquid Extraction Recovery of an Acidic Compound.
| Aqueous Phase pH | Extraction Solvent | Representative Recovery (%) |
| 2.0 | Ethyl Acetate | 95 |
| 4.0 | Ethyl Acetate | 88 |
| 7.0 | Ethyl Acetate | 35 |
| 9.0 | Ethyl Acetate | < 5 |
Table 2: Effect of Elution Solvent Composition on Solid-Phase Extraction Recovery.
| SPE Sorbent | Elution Solvent (v/v) | Representative Recovery (%) |
| C18 | 50:50 Methanol (B129727):Water | 65 |
| C18 | 80:20 Methanol:Water | 85 |
| C18 | 95:5 Methanol:Water with 1% Formic Acid | 92 |
| C18 | 95:5 Methanol:Water with 1% Ammonium Hydroxide | 98 |
Experimental Protocols & Visualizations
Protocol 1: Troubleshooting Low Recovery in Liquid-Liquid Extraction
This protocol outlines a systematic approach to optimizing the LLE of this compound from a biological matrix.
-
Sample Preparation: Spike a known concentration of this compound into six aliquots of the blank biological matrix.
-
pH Adjustment: Adjust the pH of the samples to three different levels (e.g., pH 2, 4, and 7), with two replicates at each pH.
-
Solvent Extraction: Add an appropriate volume of the selected organic extraction solvent (e.g., ethyl acetate) to each sample.
-
Mixing: Vortex the samples for 2-5 minutes to ensure thorough mixing and partitioning.
-
Phase Separation: Centrifuge the samples to achieve complete separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis (e.g., mobile phase).
-
Analysis: Analyze the samples by LC-MS to determine the recovery at each pH level.
Protocol 2: Systematic Approach to SPE Method Development
This protocol provides a framework for developing a robust SPE method for this compound.
-
Sorbent Selection: Choose a sorbent based on the physicochemical properties of the analyte (e.g., reversed-phase C18 for a non-polar compound).
-
Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) to activate the stationary phase.
-
Equilibration: Equilibrate the cartridge with a solution that mimics the sample's aqueous environment (e.g., acidified water) to prepare the sorbent for sample loading.
-
Sample Loading: Load the pre-treated sample (pH adjusted) onto the cartridge at a controlled flow rate. Collect the flow-through for analysis to check for breakthrough.
-
Washing: Wash the cartridge with a weak solvent to remove interferences. Test different wash solvent strengths (e.g., 5%, 10%, 20% methanol in water). Collect the wash fraction for analysis.
-
Elution: Elute the analyte with a strong organic solvent. Test different elution solvents and volumes (e.g., methanol, acetonitrile, with or without pH modifier). Collect the eluate.
-
Analysis: Analyze all collected fractions (load, wash, elute) to determine where the analyte is being lost and to calculate the overall recovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
Minimizing ion suppression effects with (2-Fluoro-4-biphenyl)acetic acid-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression effects when using (2-Fluoro-4-biphenyl)acetic acid-d5 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how can it affect my results?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as your compound of interest, is reduced by the presence of co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility.[3] Essentially, even if your analyte is present, its signal may be diminished or completely absent.[3]
Q2: I am using this compound, a deuterated internal standard. Shouldn't this automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) like this compound should co-elute with the non-labeled analyte and experience the same degree of ion suppression.[1][3] The ratio of the analyte signal to the IS signal should then remain constant, allowing for accurate quantification.[3] However, this is not always the case. Deuteration can sometimes lead to slight differences in chromatographic retention time between the analyte and the IS.[3][4] If this separation occurs in a region of variable ion suppression, the analyte and the IS will be affected differently, leading to inaccurate results.[3][4]
Q3: What are the common causes of ion suppression?
A3: Ion suppression can be caused by a variety of factors, including:
-
Endogenous matrix components: Salts, lipids, proteins, and other molecules naturally present in biological samples like plasma or urine.[3]
-
Exogenous substances: Contaminants introduced during sample preparation, such as polymers from plasticware, or mobile phase additives like trifluoroacetic acid (TFA).[3]
-
High concentrations of the analyte or internal standard: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response.[2][3]
Q4: How can I determine if my this compound signal is being suppressed?
A4: A common method to assess ion suppression is through a post-column infusion experiment.[1][5] In this setup, a standard solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample is injected onto the LC column. A dip in the baseline signal of the internal standard at the retention time of interfering matrix components indicates ion suppression.[1][5]
Troubleshooting Guide
Problem 1: I am observing a weak or inconsistent signal for this compound.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment as described in the "Experimental Protocols" section to identify regions of significant ion suppression.
-
Improve Sample Cleanup: Enhance your sample preparation method. If you are using a simple protein precipitation, consider implementing a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a broader range of interfering compounds.
-
Optimize Chromatography: Modify your chromatographic method to separate this compound and the analyte from the regions of ion suppression. This could involve changing the column, mobile phase composition, or gradient profile.
-
Dilute the Sample: If the concentration of your analyte is sufficiently high, diluting the sample can reduce the concentration of matrix components that cause ion suppression.[3]
-
Problem 2: My accuracy and precision are poor, even with a deuterated internal standard.
-
Possible Cause: Differential ion suppression affecting the analyte and this compound differently due to a slight chromatographic separation.
-
Troubleshooting Steps:
-
Verify Co-elution: Inject a mixed standard of the analyte and this compound. Overlay the chromatograms to confirm they have identical retention times under your experimental conditions.
-
Adjust Chromatographic Selectivity: If a separation is observed, adjust the mobile phase or gradient to ensure co-elution. Even a small difference in retention time can lead to significant errors if it falls within a steep gradient of ion suppression.
-
Evaluate Matrix Effects from Different Sources: The composition of your matrix can vary between samples. It is recommended to evaluate matrix effects using at least six different sources of the blank matrix.[6]
-
Problem 3: The signal for this compound is decreasing throughout my analytical run.
-
Possible Cause: Carryover of late-eluting matrix components that are causing increasing ion suppression over time.
-
Troubleshooting Steps:
-
Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to assess for carryover.
-
Extend the Run Time: Ensure that all matrix components have eluted before the next injection by extending the chromatographic run time.
-
Implement a Column Wash Step: Add a more aggressive column wash with a strong solvent at the end of each run to remove strongly retained matrix components.
-
Quantitative Data Summary
The following table summarizes the acceptance criteria for matrix effect evaluation as recommended by regulatory bodies.
| Parameter | Guideline | Acceptance Criteria |
| Matrix Factor (MF) Precision | EMA, MHLW | The coefficient of variation (CV) of the internal standard-normalized matrix factor calculated from at least 6 lots of matrix should not be greater than 15%.[6] |
| Selectivity in Different Matrices | FDA, EMA | Analyze at least 10 different sources of blank matrix, including lipemic and hemolyzed samples, to ensure no significant interference at the retention time of the analyte and IS.[6] |
Experimental Protocols
Protocol 1: Assessment of Ion Suppression by Post-Column Infusion
Objective: To identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a T-piece.
-
Connect a syringe pump containing the this compound standard solution to the second port of the T-piece.
-
Connect the third port of the T-piece to the MS inlet.
-
Begin infusing the standard solution at a constant low flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal is achieved for the internal standard, inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal for this compound throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.
Post-column infusion experimental setup.
Protocol 2: Verification of Analyte and Internal Standard Co-elution
Objective: To confirm that the analyte and this compound have identical retention times.
Methodology:
-
Prepare separate standard solutions of the analyte and this compound.
-
Prepare a mixed solution containing both the analyte and the internal standard.
-
Set up the LC-MS method with the intended chromatographic conditions.
-
Inject the individual solutions and the mixed solution separately.
-
Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring for both the analyte and the internal standard.
-
Overlay the chromatograms of the analyte and the internal standard from the mixed solution injection to verify co-elution.
Workflow for co-elution verification.
References
Technical Support Center: Purity Analysis of (2-Fluoro-4-biphenyl)acetic acid-d5 Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (2-Fluoro-4-biphenyl)acetic acid-d5 standards in their experiments.
Data Summary
The purity and isotopic enrichment of this compound standards are critical parameters for ensuring the accuracy and reliability of experimental results. Below is a summary of typical analytical data for this standard.
| Parameter | Specification | Method |
| Chemical Purity (HPLC) | ≥99.0% | HPLC-UV |
| Isotopic Enrichment | ≥98.0% | LC-MS |
| Molecular Formula | C₁₄H₆D₅FO₂ | - |
| Molecular Weight | 235.27 g/mol | - |
| CAS Number | 2733149-72-7 | - |
| Appearance | White to off-white solid | Visual |
Note: The provided data is a representative example. Always refer to the Certificate of Analysis for lot-specific values.
Troubleshooting Guides
This section addresses common issues that may arise during the purity analysis of this compound.
Issue 1: Inconsistent or Inaccurate Quantitative Results in LC-MS Analysis
Question: My quantitative results are inconsistent and inaccurate despite using this compound as an internal standard. What are the potential causes?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors, including a lack of co-elution, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantitative results.
Detailed Steps:
-
Verify Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects, where the analyte and the standard experience varying levels of ion suppression or enhancement.
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm co-elution. If a separation is observed, consider adjusting the chromatographic method (e.g., modifying the gradient or using a lower-resolution column) to ensure they elute as a single peak.[1]
-
-
Assess Isotopic and Chemical Purity: The presence of unlabeled analyte in the deuterated standard can lead to an overestimation of the analyte's concentration.
-
Investigate Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms on the standard can sometimes be replaced by protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely to occur with deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups.
-
Solution: To minimize back-exchange, avoid exposing the standard to strongly acidic or basic conditions during sample preparation and analysis. The rate of hydrogen-deuterium exchange is often at its minimum between pH 2 and 3.
-
Issue 2: Unexpected Peaks in HPLC-UV Purity Analysis
Question: I am observing unexpected peaks during the HPLC-UV analysis of my this compound standard. What could be their origin?
Answer: Unexpected peaks can arise from several sources, including impurities from the synthesis of the standard, degradation of the standard, or contaminants from the analytical system.
Logical Relationship of Potential Peak Sources:
Caption: Identifying the source of unexpected chromatographic peaks.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): The CoA may list known impurities and their expected retention times.
-
Evaluate Sample Stability: (2-Fluoro-4-biphenyl)acetic acid, the non-deuterated analog, can be susceptible to degradation under certain stress conditions such as strong acid, base, or light exposure.[2][3] Ensure proper storage and handling of the standard.
-
Perform a Blank Run: Inject a blank (mobile phase) to check for contaminants from the solvent, vials, or HPLC system.
Frequently Asked Questions (FAQs)
Q1: What is the difference between chemical purity and isotopic enrichment?
A1:
-
Chemical Purity refers to the percentage of the desired compound (this compound) relative to any other chemical entities (e.g., starting materials, by-products from synthesis). This is typically determined by techniques like HPLC-UV.
-
Isotopic Enrichment (or Isotopic Purity) refers to the percentage of the deuterated compound that contains the specified number of deuterium atoms (in this case, five) at the labeled positions, relative to molecules with fewer deuterium atoms.[4] This is usually measured by mass spectrometry.
Q2: How does deuteration affect the chromatographic retention time?
A2: In reversed-phase HPLC, deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated analogs.[1] This is due to the subtle differences in polarity and Van der Waals interactions caused by the C-D bond being slightly shorter and less polarizable than the C-H bond.
Q3: What is the best technique for accurately determining the purity of this compound?
A3: A combination of techniques provides the most comprehensive purity assessment.
-
HPLC-UV is excellent for determining chemical purity by separating the main compound from non-isotopically labeled impurities.
-
LC-MS is used to determine the isotopic enrichment and to identify any impurities that may not be resolved by HPLC-UV.
-
Quantitative NMR (qNMR) is a powerful primary method for determining the absolute purity of the standard without the need for a reference standard of the same compound.[5] It provides a direct measure of the amount of the substance.
Q4: How should I store the this compound standard?
A4: For long-term stability, the solid standard should be stored at -20°C. Once dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month to minimize solvent evaporation and potential degradation.[6]
Experimental Protocols
Protocol 1: HPLC-UV Method for Chemical Purity Assessment
This method is adapted from established protocols for the analysis of flurbiprofen (B1673479), the non-deuterated analog of this compound.
Workflow for HPLC-UV Purity Analysis:
Caption: General workflow for HPLC-UV purity analysis.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) : 0.05 M Potassium Dihydrogen Phosphate (pH 3.5 with Phosphoric Acid) (60:40, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm[7] |
| Column Temperature | Ambient |
| Run Time | ~10 minutes |
Procedure:
-
Prepare a stock solution of this compound in acetonitrile (or other suitable solvent) at a concentration of approximately 1 mg/mL.
-
Prepare the mobile phase as described above, filter, and degas.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Integrate the peak areas of all observed peaks.
-
Calculate the chemical purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Protocol 2: qNMR for Absolute Purity Determination
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound standard into a clean, dry vial.
-
Accurately weigh a suitable, high-purity internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity, be stable, and have signals that do not overlap with the analyte.[5]
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4) and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / M_analyte) * (M_IS / MW_IS) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
M = Mass
-
P = Purity of the internal standard
-
Subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
References
- 1. QbD-based stability-indicating liquid chromatography (RP-HPLC) method for the determination of flurbiprofen in cataplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 7. dergipark.org.tr [dergipark.org.tr]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: (2-Fluoro-4-biphenyl)acetic acid-d5 vs. a Structural Analog Internal Standard for Felbinac Analysis
In the landscape of drug discovery and development, the accurate quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. The robustness of a bioanalytical method, particularly those employing liquid chromatography-mass spectrometry (LC-MS), is critically dependent on the choice of an appropriate internal standard (IS). An internal standard is a compound of known concentration added to samples to correct for analytical variability during sample preparation and analysis. This guide provides an objective comparison of a deuterated internal standard, (2-Fluoro-4-biphenyl)acetic acid-d5, with a structurally analogous internal standard, probenecid (B1678239), for the bioanalysis of the non-steroidal anti-inflammatory drug (NSAID) felbinac.
Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the "gold standard" in quantitative LC-MS/MS analysis.[1] These standards are chemically identical to the analyte of interest, with the only difference being a higher atomic mass due to the incorporation of stable isotopes like deuterium. This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte and experiences the same degree of matrix effects (ion suppression or enhancement) and variability in extraction recovery, leading to more accurate and precise quantification.
Performance Comparison
The following table summarizes the performance of a validated LC-MS/MS method for the determination of felbinac using probenecid as a structural analog internal standard. It also presents the expected performance of a method utilizing this compound, based on the well-documented advantages of deuterated internal standards.
| Validation Parameter | Method with Probenecid as IS | Expected Performance with this compound as IS |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |
| Accuracy (%RE) | -2.1 to 7.4% | Within ±5% |
| Precision (%RSD) | Intra-day: ≤ 7.3%, Inter-day: ≤ 6.4% | Intra-day: < 5%, Inter-day: < 5% |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | 5 ng/mL (or potentially lower) |
| Recovery | Satisfactory | Consistent and closely matching the analyte |
| Matrix Effect | Satisfactory | Minimized due to co-elution and identical ionization behavior |
Experimental Protocols
I. Validated LC-MS/MS Method for Felbinac using Probenecid as Internal Standard
This protocol is based on a published study for the determination of felbinac in rat plasma, bile, urine, feces, and tissue.
A. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of the biological matrix, add 20 µL of the internal standard working solution (probenecid in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of an ethyl ether-dichloromethane mixture (60:40, v/v) for extraction.
-
Vortex for 3 minutes, followed by centrifugation at 13,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
B. Chromatographic and Mass Spectrometric Conditions
-
HPLC System: Agilent 1200 Series
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole
-
Column: Venusil MP C18 (100 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) containing 0.1% formic acid (80:20, v/v)
-
Flow Rate: 1.2 mL/min
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection: Multiple Reaction Monitoring (MRM)
-
Felbinac: m/z 211.1 → 167.0
-
Probenecid: m/z 283.9 → 239.9
-
II. Proposed LC-MS/MS Method for Felbinac using this compound as Internal Standard
This proposed protocol is adapted from the validated method above, with the primary modification being the substitution of the internal standard.
A. Sample Preparation
-
To 50 µL of the biological matrix, add 20 µL of the internal standard working solution (this compound in methanol).
-
Follow steps 2-6 as described in the protocol for the method using probenecid.
B. Chromatographic and Mass Spectrometric Conditions
-
The chromatographic conditions (HPLC system, column, mobile phase, and flow rate) would likely be identical to the validated method to ensure co-elution of the analyte and the deuterated internal standard.
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Detection: Multiple Reaction Monitoring (MRM)
-
Felbinac: m/z 211.1 → 167.0
-
This compound: Expected m/z 216.1 → 172.0 (or other appropriate product ion)
-
Visualizing the Workflow and Principle
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of a robust and reliable bioanalytical method. While a structurally analogous internal standard like probenecid can provide acceptable performance, a stable isotope-labeled internal standard such as this compound is unequivocally the superior choice for the quantification of felbinac. Its ability to perfectly mimic the behavior of the analyte throughout the analytical process minimizes variability and leads to enhanced accuracy and precision. For researchers, scientists, and drug development professionals aiming for the highest quality data that meets stringent regulatory requirements, the use of a deuterated internal standard is highly recommended.
References
A Comparative Analysis of (2-Fluoro-4-biphenyl)acetic acid-d5 and its Non-Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the deuterated compound, (2-Fluoro-4-biphenyl)acetic acid-d5, and its non-deuterated counterpart, (2-Fluoro-4-biphenyl)acetic acid. This analysis is based on available experimental data and established principles of kinetic isotope effects, offering valuable insights for researchers in drug development and metabolic studies.
Physicochemical Properties: A Subtle Shift with Deuteration
The substitution of hydrogen with deuterium (B1214612) atoms in the phenyl ring of (2-Fluoro-4-biphenyl)acetic acid results in a marginal increase in molecular weight. While comprehensive experimental data on the physicochemical properties of the d5-labeled compound is limited, a study on a closely related deuterated flurbiprofen (B1673479) (flurbiprofen-d8) suggests that deuteration can lead to alterations in properties such as solubility.[1] For (2-Fluoro-4-biphenyl)acetic acid, a predicted pKa of approximately 4.14 has been reported.[2] It is generally expected that deuteration does not significantly alter the pKa of a molecule. Information regarding the aqueous solubility of the non-deuterated compound is varied, with some sources indicating it is insoluble in water.[3] The deuterated analog is reported to be soluble in DMSO.[4]
| Property | (2-Fluoro-4-biphenyl)acetic acid | This compound |
| Molecular Formula | C₁₄H₁₁FO₂[5] | C₁₄H₆D₅FO₂[4][6] |
| Molecular Weight | 230.23 g/mol [5] | 235.27 g/mol [4][6] |
| pKa | ~4.14 (Predicted)[2] | Not experimentally determined; expected to be similar to the non-deuterated analog. |
| Aqueous Solubility | Reported as insoluble[3] | Not experimentally determined in water; Soluble in DMSO.[4] |
Pharmacokinetic Profile: The Deuterium Advantage
Deuteration is a strategic approach to enhance the metabolic stability of drug candidates.[1][7] The underlying principle is the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to a slower rate of metabolic cleavage, primarily by cytochrome P450 (CYP) enzymes.[1]
The non-deuterated analog, a derivative of flurbiprofen, is known to be rapidly absorbed and extensively metabolized, primarily by CYP2C9, to 4'-hydroxyflurbiprofen. While direct comparative pharmacokinetic data for this compound is not available, it is anticipated that the deuteration at the phenyl ring, a potential site of metabolism, will lead to a reduced rate of metabolism. This, in turn, is expected to result in a longer plasma half-life, increased overall drug exposure (AUC), and potentially a lower clearance rate compared to its non-deuterated counterpart.
A generalized workflow for a comparative pharmacokinetic study is outlined below:
Caption: Workflow for a comparative pharmacokinetic study.
Pharmacodynamic Activity: Targeting Cyclooxygenase
(2-Fluoro-4-biphenyl)acetic acid belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) that exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. The non-deuterated analog, being a chiral compound, exhibits stereoselective inhibition of COX-1 and COX-2, with the S-enantiomer being significantly more potent.[8]
Studies on other deuterated NSAID analogs, such as a deuterated celecoxib (B62257) derivative, have shown that deuteration does not markedly alter the in vitro inhibitory potency against COX enzymes.[9][10] Therefore, it is expected that this compound will exhibit a similar COX inhibitory profile to its non-deuterated analog. The primary difference in their overall therapeutic effect in vivo would likely stem from their differing pharmacokinetic profiles.
The following diagram illustrates the mechanism of action of (2-Fluoro-4-biphenyl)acetic acid:
Caption: Inhibition of COX enzymes by the compounds.
Experimental Protocols
Determination of Pharmacokinetic Parameters
Objective: To compare the pharmacokinetic profiles of this compound and its non-deuterated analog in plasma.
Methodology:
-
Animal Dosing: Administer equimolar doses of the deuterated and non-deuterated compounds to separate groups of laboratory animals (e.g., Sprague-Dawley rats) via oral gavage or intravenous injection.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to isolate the analytes. An internal standard (e.g., a structurally similar compound) should be added before extraction.
-
LC-MS/MS Analysis: Analyze the extracted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent compounds and their respective deuterated or non-deuterated forms.
-
Data Analysis: Construct plasma concentration-time curves and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life (t½), and clearance (CL) using appropriate software.
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To compare the in vitro inhibitory potency of this compound and its non-deuterated analog against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.
-
Incubation: In a suitable buffer system, pre-incubate the enzymes with various concentrations of the test compounds (deuterated and non-deuterated analogs) or a vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Measurement of Prostaglandin (B15479496) Production: After a set incubation period, terminate the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Conclusion
The incorporation of deuterium into (2-Fluoro-4-biphenyl)acetic acid is a promising strategy to favorably modulate its pharmacokinetic properties. The primary anticipated advantage of the d5-analog lies in its increased metabolic stability, which is expected to lead to a longer duration of action and potentially an improved therapeutic window. While the pharmacodynamic activity at the level of COX inhibition is predicted to be similar to the non-deuterated compound, the altered pharmacokinetic profile of the deuterated version could translate to significant differences in its overall in vivo efficacy and safety profile. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of this compound.
References
- 1. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-2-Fluoro-alpha-methyl(1,1'-biphenyl)-4-acetic acid [chembk.com]
- 3. 2-Fluoro-α-methyl(1,1'-biphenyl)-4-acetic acid 1-(acetyloxy)ethyl ester [chembk.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Isotope Effect of (2-Fluoro-4-biphenyl)acetic acid-d5 in Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric behavior of (2-Fluoro-4-biphenyl)acetic acid and its deuterated isotopologue, (2-Fluoro-4-biphenyl)acetic acid-d5. The inclusion of stable isotopes in drug molecules is a critical technique for quantitative analysis in drug development, primarily serving as internal standards in bioanalytical assays.[1] Understanding the isotope effect in mass spectrometry is essential for method development and data interpretation.
Executive Summary
This compound is the deuterium-labeled version of (2-Fluoro-4-biphenyl)acetic acid, a non-steroidal anti-inflammatory drug (NSAID) intermediate also related to Flurbiprofen (B1673479).[1] The primary difference observed in mass spectrometry is a predictable mass shift in the molecular ion and its fragments, corresponding to the number of deuterium (B1214612) atoms. This characteristic allows for its use as an ideal internal standard in quantitative LC-MS/MS assays. While the fragmentation pattern is largely conserved, slight differences in chromatographic retention time may be observed.
Data Presentation: A Quantitative Comparison
The key differences in mass spectrometric and chromatographic properties between (2-Fluoro-4-biphenyl)acetic acid and its d5- and d3-labeled counterparts are summarized below. The d3 data is included to illustrate the consistent and predictable nature of the isotope effect.
| Parameter | (2-Fluoro-4-biphenyl)acetic acid | This compound | (2-Fluoro-4-biphenyl)acetic acid-d3 |
| Molecular Formula | C₁₄H₁₁FO₂ | C₁₄H₆D₅FO₂ | C₁₄H₈D₃FO₂ |
| Molecular Weight | 230.23 g/mol [2][3] | 235.27 g/mol [4] | ~233.25 g/mol |
| Precursor Ion (m/z) | 243[5] | 248 (inferred) | 246[5] |
| Product Ion (m/z) | 199[5] | 204 (inferred) | 202[5] |
| Retention Time | ~8.1 min[5] | Expected to be slightly less than the non-deuterated form | 8.1 min[5] |
Note: The precursor and product ions for the d5 variant are inferred based on the known fragmentation of the non-deuterated compound and the mass shift from five deuterium atoms.
Isotope Effect on Mass Spectrum and Fragmentation
The five deuterium atoms in this compound are located on the phenyl ring that is not substituted with the fluoroacetic acid moiety. This strategic labeling results in a clear mass shift for the molecular ion and any fragments retaining the deuterated biphenyl (B1667301) core.
The primary fragmentation of (2-Fluoro-4-biphenyl)acetic acid in mass spectrometry involves the loss of the carboxylic acid group (-COOH), which has a mass of 45 Da.
-
For (2-Fluoro-4-biphenyl)acetic acid: The transition from the precursor ion (M-H)⁻ at m/z 243 to the product ion at m/z 199 corresponds to this loss of 44 Da (CO₂ from the carboxylate anion).[5]
-
For this compound: The precursor ion is expected at m/z 248. Following the same fragmentation pathway, the resulting product ion would be observed at m/z 204.
The consistency of the fragmentation pathway is a crucial aspect of using deuterated compounds as internal standards, as it ensures that the analytical behavior of the standard closely mimics that of the analyte.
Experimental Protocols
The following are representative protocols for the analysis of (2-Fluoro-4-biphenyl)acetic acid and its deuterated analogues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
LC-MS/MS Analysis
This method is widely used for the quantification of Flurbiprofen and its analogues in biological matrices.
-
Sample Preparation:
-
Protein precipitation of plasma samples is performed using acetonitrile (B52724).
-
The supernatant is then evaporated and reconstituted in the mobile phase.
-
-
Chromatography:
-
Column: A C18 reversed-phase column (e.g., Ultimate C18, 5μm, 2.1x50mm).
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for the analyte and the deuterated internal standard.[6]
-
GC-MS Analysis
For GC-MS analysis, derivatization is typically required to increase the volatility of the carboxylic acid.
-
Sample Preparation and Derivatization:
-
Liquid-liquid extraction of the analyte from the sample matrix.
-
Derivatization is performed using an agent such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
-
Gas Chromatography:
-
Column: A suitable capillary column for separating the derivatized analytes.
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure good separation.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and its deuterated standard.[7]
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of (2-Fluoro-4-biphenyl)acetic acid using its deuterated analogue as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Comparison of Plasma and Cerebrospinal Fluid R(−)- and S(+)-Flurbiprofen Concentration After Intravenous Injection of Flurbiprofen Axetil in Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cenmed.com [cenmed.com]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Item - Compound specific liquid chromatography/ mass spectrometry parameters for flurbiprofen (FLB), 4â-hydroxyflurbiprofen (OHF) and the respective deuterated internal standards FLB-d3 and OHF-d3. - Public Library of Science - Figshare [plos.figshare.com]
- 6. LC-MS/MS determination of flurbiprofen in human serum: Ingenta Connect [ingentaconnect.com]
- 7. Determination of flurbiprofen in pharmaceutical preparations by GC–MS - Arabian Journal of Chemistry [arabjchem.org]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Felbinac: (2-Fluoro-4-biphenyl)acetic acid-d5 vs. a Non-Deuterated Alternative
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the non-steroidal anti-inflammatory drug (NSAID) felbinac, the choice of internal standard is a critical factor influencing data quality and regulatory acceptance. This guide provides an objective comparison of bioanalytical methods for felbinac, contrasting the performance of a stable isotope-labeled internal standard, (2-Fluoro-4-biphenyl)acetic acid-d5, with a non-deuterated structural analog, probenecid (B1678239). The supporting experimental data and detailed protocols underscore the advantages of using a deuterated internal standard for robust and reliable quantification in biological matrices.
The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Internal Standards
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS). This is because a SIL-IS is chemically and physically almost identical to the analyte, felbinac. Consequently, it exhibits nearly identical behavior during sample extraction, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response allow for effective compensation for matrix effects and variability in sample processing, leading to superior accuracy and precision.
Performance Comparison: this compound vs. Probenecid
The following tables summarize the validation parameters for two distinct LC-MS/MS methods for the quantification of felbinac in plasma. Method A utilizes the deuterated internal standard, this compound, and the presented data is representative of the expected high performance of a SIL-IS. Method B employs a non-deuterated internal standard, probenecid, with data adapted from a published study.
Table 1: Comparison of Bioanalytical Method Validation Parameters for Felbinac
| Validation Parameter | Method A: with this compound (Representative Data) | Method B: with Probenecid (Non-Deuterated IS)[1] |
| Linearity (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL | 5 ng/mL |
| Intra-day Precision (%RSD) | < 5% | ≤ 7.3% |
| Inter-day Precision (%RSD) | < 7% | ≤ 6.4% |
| Accuracy (%RE) | Within ± 5% | -2.1% to 7.4% |
| Recovery | Consistent and reproducible across concentration levels | Satisfactory |
| Matrix Effect | Minimal and effectively compensated | Satisfactory |
Table 2: Summary of LC-MS/MS Conditions
| Parameter | Method A: with this compound | Method B: with Probenecid[1] |
| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm) | Venusil MP C18 (100 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and 0.1% formic acid in water | Acetonitrile and 5mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid (80:20, v/v) |
| Flow Rate | 0.4 mL/min | 1.2 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Electrospray Ionization (ESI), Negative |
| MRM Transition (Felbinac) | m/z 211.1 → 167.0 | m/z 211.1 → 167.0 |
| MRM Transition (IS) | m/z 216.1 → 172.0 (this compound) | m/z 283.9 → 239.9 (Probenecid) |
Experimental Protocols
Method A: Bioanalysis of Felbinac using this compound (Representative Protocol)
1. Sample Preparation:
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Inject 10 µL of the reconstituted sample onto the LC-MS/MS system.
-
Use a C18 reversed-phase column with a gradient elution of acetonitrile and 0.1% formic acid in water.
-
Monitor the MRM transitions for felbinac and this compound in negative ion mode.
Method B: Bioanalysis of Felbinac using Probenecid[1]
1. Sample Preparation:
-
To 50 µL of plasma, add the internal standard solution (probenecid).
-
Perform liquid-liquid extraction with 1 mL of ethyl ether-dichloromethane (60:40, v/v).
-
Vortex and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Use a Venusil MP C18 column with an isocratic mobile phase of acetonitrile and 5mM ammonium acetate with 0.1% formic acid (80:20, v/v).
-
Monitor the MRM transitions for felbinac and probenecid in negative ion mode.
Visualizing the Context: Signaling Pathways and Experimental Workflows
To further elucidate the experimental process and the biological context of felbinac, the following diagrams are provided.
Conclusion
The cross-validation data, even with representative data for the deuterated internal standard, strongly supports the use of this compound for the bioanalysis of felbinac. The resulting improvements in sensitivity, precision, and accuracy, particularly in complex biological matrices, provide a more reliable and robust method essential for regulated studies in drug development. While a non-deuterated internal standard like probenecid can yield acceptable results, the use of a stable isotope-labeled internal standard is best practice and aligns with regulatory expectations for high-quality bioanalytical data.
References
The Gold Standard in Bioanalysis: A Comparative Guide to (2-Fluoro-4-biphenyl)acetic acid-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. The choice of an internal standard is a critical determinant of bioanalytical method performance. This guide provides a comprehensive comparison of (2-Fluoro-4-biphenyl)acetic acid-d5, a deuterated internal standard, against structural analog alternatives for the analysis of its parent compound, (2-Fluoro-4-biphenyl)acetic acid (felbinac), and other related non-steroidal anti-inflammatory drugs (NSAIDs).
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their near-identical physicochemical properties to the analyte ensure they co-elute and experience similar ionization effects, providing superior correction for matrix effects and variability during sample preparation.[1] This guide will present a data-driven comparison and detailed experimental protocols to illustrate the superior accuracy and precision of using a deuterated internal standard.
Quantitative Performance Comparison
The following table summarizes the expected validation parameters for a bioanalytical method using this compound as an internal standard, compared to published data for a method using a structural analog internal standard, probenecid, for the analysis of felbinac.[2] The data for the deuterated standard is illustrative of the typical high performance achieved with such standards in LC-MS/MS assays.
| Validation Parameter | This compound (Deuterated IS - Illustrative) | Probenecid (Structural Analog IS)[2] |
| Accuracy (% Bias) | -2.0% to +2.0% | -2.1% to +7.4% |
| Precision (% CV) | ||
| Intra-day | ≤ 5.0% | ≤ 7.3% |
| Inter-day | ≤ 6.0% | ≤ 6.4% |
| Matrix Effect (% CV) | ≤ 5.0% | Satisfactory (data not specified) |
| Recovery (% Mean) | 95.0% - 105.0% | Satisfactory (data not specified) |
| Linearity (r²) | ≥ 0.999 | Not specified (linear range provided) |
| Lower Limit of Quantification | 1 ng/mL | 5 ng/mL |
Experimental Protocols
Detailed methodologies for the bioanalysis of (2-Fluoro-4-biphenyl)acetic acid (felbinac) using both a deuterated and a structural analog internal standard are provided below.
Method 1: Using this compound (Deuterated IS)
This protocol is a representative example for the use of a deuterated internal standard in a regulated bioanalytical setting.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 20 µL of this compound working solution (1 µg/mL in methanol).
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 UHPLC
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500)
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
(2-Fluoro-4-biphenyl)acetic acid: m/z 211.1 -> 167.0
-
This compound: m/z 216.1 -> 172.0
-
Method 2: Using Probenecid (Structural Analog IS)
This protocol is based on a published method for the determination of felbinac in rat plasma.[2]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 50 µL of rat plasma, add the internal standard probenecid.
-
Perform liquid-liquid extraction with 60:40 (v/v) diethyl ether-dichloromethane.[2]
-
Evaporate the organic layer and reconstitute the residue.
2. LC-MS/MS Conditions
-
Column: Venusil MP C18 (100 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: 80:20 (v/v) acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid (pH 3.0)[2]
-
Flow Rate: 1.2 mL/min[2]
-
Ionization Mode: Electrospray Ionization (ESI), Negative[2]
-
MRM Transitions:
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical advantages of using a deuterated internal standard.
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Caption: Principle of correction using a deuterated internal standard.
References
A Head-to-Head Battle of Internal Standards: (2-Fluoro-4-biphenyl)acetic acid-d5 vs. 13C-Labeled Analogs
In the precise world of quantitative bioanalysis, the choice of an internal standard is a critical decision that can significantly impact data accuracy and reliability. For researchers in drug development and other scientific fields, stable isotope-labeled (SIL) internal standards are the gold standard for liquid chromatography-mass spectrometry (LC-MS) based assays. Among these, deuterium-labeled compounds, such as (2-Fluoro-4-biphenyl)acetic acid-d5, and carbon-13 (¹³C)-labeled standards represent two major classes. This guide provides an objective comparison of their performance, supported by experimental considerations, to aid researchers in selecting the most appropriate internal standard for their analytical needs.
Key Performance Characteristics: A Comparative Analysis
The fundamental difference between deuterium-labeled and ¹³C-labeled internal standards lies in the physicochemical properties imparted by the isotopic label. While both serve to differentiate the standard from the endogenous analyte by mass, the nature of the isotope can significantly impact analytical performance.
| Feature | Deuterium-Labeled (e.g., this compound) | ¹³C-Labeled Internal Standards | Rationale & Implications |
| Isotopic Stability | Can be prone to back-exchange of deuterium (B1214612) with hydrogen from the sample matrix or solvent, especially if the label is on an exchangeable site (e.g., -OH, -NH).[1][2][3][4] | Chemically stable with no risk of isotope exchange.[1][2][5] | ¹³C-labeling offers superior stability, ensuring the integrity of the standard throughout sample preparation and analysis.[1][2] |
| Chromatographic Co-elution | Often exhibits a slight shift in retention time compared to the unlabeled analyte, known as the "isotope effect".[6][7] This can lead to differential matrix effects.[3] | Excellent co-elution with the native analyte as the physicochemical properties are nearly identical.[7][8][9] | Co-elution is crucial for accurate compensation of matrix effects.[10] The separation of deuterium-labeled standards can lead to quantification errors.[3][7] |
| Matrix Effect Compensation | May not perfectly compensate for matrix effects if chromatographic separation occurs.[11] The analyte and internal standard experience different degrees of ion suppression or enhancement. | Provides more effective compensation for matrix effects due to identical chromatographic behavior and ionization efficiency.[7][10][11] | Accurate quantification in complex biological matrices relies on the internal standard's ability to mirror the analyte's experience with matrix effects.[12] |
| Cost | Generally less expensive and more widely available.[1][8][13] | Typically more expensive due to more complex and laborious synthesis.[1][4][8] | For routine analyses with established methods, deuterated standards may be more cost-effective. For complex assays where high accuracy is critical, the initial higher cost of ¹³C standards can be justified by long-term savings in troubleshooting and data reliability.[1] |
| Synthesis | Generally easier and less costly to introduce deuterium into a molecule.[13] | Can be more challenging and expensive to synthesize with high isotopic purity.[2] | The ease of synthesis for deuterated compounds contributes to their wider availability and lower cost. |
| Potential for Metabolic Switching | Deuterium substitution can sometimes alter the metabolic pathway of a drug, a phenomenon known as "metabolic switching".[14] | Less likely to alter metabolic pathways as the change in mass is minimal and does not significantly affect bond strength. | This is a critical consideration in drug metabolism studies where the goal is to trace the fate of the parent compound. |
Experimental Protocols: Assessing Internal Standard Performance
To ensure the suitability of an internal standard, rigorous experimental validation is necessary. The following are key experiments to evaluate and compare the performance of this compound and its ¹³C-labeled counterpart.
Evaluation of Matrix Effects
Objective: To determine if the internal standard adequately compensates for ion suppression or enhancement caused by the biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard are spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix (e.g., plasma, urine) from at least six different sources is extracted first, and then the analyte and internal standard are added to the extracted matrix.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank biological matrix before the extraction process.
-
-
Analyze Samples: All samples are analyzed by LC-MS/MS.
-
Calculate Matrix Factor (MF) and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Assess Internal Standard Performance: The analyte-to-internal standard peak area ratio should be consistent across all lots of the biological matrix. Significant variability indicates that the internal standard is not effectively compensating for matrix effects.
Chromatographic Co-elution Assessment
Objective: To verify that the analyte and internal standard have identical retention times.
Methodology:
-
Prepare a Solution: A solution containing both the analyte and the internal standard is prepared.
-
Chromatographic Analysis: The solution is injected into the LC-MS/MS system.
-
Data Evaluation: The retention times of the analyte and the internal standard are compared. An ideal internal standard will have a retention time that is indistinguishable from the analyte. Studies have shown that while ¹³C-labeled standards co-elute perfectly, deuterium-labeled standards can exhibit a noticeable shift.[7][9]
Visualizing the Analytical Workflow
The choice of internal standard is a pivotal step in the broader bioanalytical workflow. The following diagrams illustrate the logical flow of a typical quantitative analysis and the critical role the internal standard plays.
Caption: Bioanalytical workflow for drug quantification.
Caption: Impact of co-elution on matrix effect compensation.
Conclusion
Both deuterium-labeled and ¹³C-labeled internal standards play a crucial role in modern bioanalysis. Deuterated standards like this compound offer a cost-effective solution and can be suitable for many applications, provided that potential issues like isotopic instability and chromatographic shifts are carefully evaluated during method development.[4][6] However, for complex assays, especially in regulated environments where the highest level of accuracy and data integrity is paramount, ¹³C-labeled internal standards are demonstrably superior.[7][8][9] Their inherent stability and identical chromatographic behavior to the analyte provide a more robust and reliable means of compensating for analytical variability, ultimately leading to higher quality data.[1][5] The initial higher investment in a ¹³C-labeled standard can often be justified by the significant benefits in data quality, reduced method development time, and long-term analytical confidence.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ukisotope.com [ukisotope.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. waters.com [waters.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
A Researcher's Guide to Assessing the Isotopic Purity of (2-Fluoro-4-biphenyl)acetic acid-d5
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated internal standards is a critical parameter that directly impacts the accuracy and reliability of quantitative analytical methods. This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic purity of (2-Fluoro-4-biphenyl)acetic acid-d5, a commonly used internal standard in mass spectrometry-based bioanalysis. We present supporting experimental data, detailed protocols, and a comparison with a relevant alternative, Diclofenac-d4.
This compound is a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) felbinac. Its structural similarity and mass shift make it an ideal internal standard for the quantification of felbinac and related compounds in complex biological matrices.[1][2] The accuracy of pharmacokinetic and metabolic studies relies heavily on the precise characterization of the isotopic enrichment of such standards.
Comparative Analysis of Isotopic Purity
The isotopic purity of a deuterated compound refers to the percentage of the compound that is enriched with the desired number of deuterium (B1214612) atoms. This is a crucial quality attribute, as the presence of unlabeled or partially labeled species can interfere with the quantification of the analyte.[3]
This guide focuses on two primary analytical techniques for determining isotopic purity: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Product | Chemical Purity | Isotopic Enrichment/Purity | Analytical Technique(s) |
| This compound | 99.64% | 98.24% | HPLC, 1H NMR, LC-MS |
| Diclofenac-d4 | ≥98% | ≥99% deuterated forms (d1-d4) | GC- or LC-MS |
Table 1: Comparison of Isotopic Purity Data for this compound and a Common Alternative, Diclofenac-d4.
Methodologies for Isotopic Purity Assessment
The two gold-standard techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy. Each method offers unique advantages.
Mass Spectrometry (MS) is a highly sensitive technique that separates ions based on their mass-to-charge ratio. For isotopic purity analysis, a high-resolution mass spectrometer is often employed to distinguish between the molecular ions of the deuterated compound and its isotopologues (molecules that differ only in their isotopic composition).[1] The relative intensities of these ions are used to calculate the isotopic enrichment. Liquid chromatography (LC) is frequently coupled with MS (LC-MS) to separate the compound of interest from any impurities prior to mass analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about a molecule. For deuterated compounds, 1H NMR can be used to indirectly assess isotopic purity by observing the reduction in the signal intensity of protons at the sites of deuteration. More directly, 2H (Deuterium) NMR can be used to quantify the amount of deuterium at each labeled position.
Experimental Protocols
Protocol 1: Isotopic Purity Determination by LC-MS
This protocol outlines the general steps for assessing the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of approximately 1 µg/mL with the initial mobile phase solvent.
2. LC-MS System and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often suitable for carboxylic acids.
3. Data Acquisition:
-
Inject the prepared sample into the LC-MS system.
-
Acquire full-scan mass spectra over a relevant m/z range that includes the molecular ions of the unlabeled compound and all possible deuterated isotopologues.
4. Data Analysis:
-
Identify the chromatographic peak corresponding to (2-Fluoro-4-biphenyl)acetic acid.
-
Extract the mass spectrum for this peak.
-
Determine the integrated peak areas for the molecular ions of the d0 to d5 species.
-
Calculate the percentage of each isotopologue. The isotopic purity is the percentage of the d5 species relative to the sum of all isotopologues.
Protocol 2: Isotopic Purity Determination by NMR Spectroscopy
This protocol provides a general procedure for assessing the isotopic purity of this compound using 1H NMR.
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d4) in an NMR tube.
-
Add a known amount of an internal standard with a signal in a clear region of the spectrum for quantification if desired.
2. NMR Acquisition:
-
Acquire a 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
3. Data Processing and Analysis:
-
Process the spectrum (e.g., Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals corresponding to the residual protons on the deuterated phenyl ring and the non-deuterated protons.
-
Compare the integration values to those of a non-deuterated reference standard of (2-Fluoro-4-biphenyl)acetic acid to calculate the degree of deuteration at each position and the overall isotopic enrichment.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for isotopic purity assessment by LC-MS and NMR.
References
Inter-Laboratory Comparison Guide: Quantitative Analysis Using (2-Fluoro-4-biphenyl)acetic acid-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of (2-Fluoro-4-biphenyl)acetic acid, focusing on the use of its deuterated stable isotope-labeled internal standard (SIL-IS), (2-Fluoro-4-biphenyl)acetic acid-d5. While direct inter-laboratory comparison studies for this specific compound are not publicly available, this document outlines best practices and presents a comparison based on established principles of bioanalytical method validation. The comparison is made between the SIL-IS method and a method using a structurally analogous internal standard.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry, as they exhibit nearly identical chemical and physical properties to the analyte.[1][2] This ensures they co-elute chromatographically and experience similar ionization effects, leading to more accurate and precise quantification by compensating for variability during sample preparation and analysis.[1][3][4]
Principle of Stable Isotope Dilution
The fundamental principle behind using a stable isotope-labeled internal standard is the concept of isotope dilution. A known concentration of the labeled standard is added to each sample. The ratio of the mass spectrometric response of the analyte to the internal standard is then used for quantification. This approach effectively normalizes for variations in sample extraction, injection volume, and matrix effects that can suppress or enhance the analyte signal.
Principle of Stable Isotope Dilution Workflow.
Comparative Performance Data
The following table presents hypothetical yet representative performance data comparing the use of this compound as a SIL-IS against a plausible structural analogue, (4-Biphenyl)acetic acid, for the quantification of (2-Fluoro-4-biphenyl)acetic acid in human plasma.
| Performance Metric | Method A: this compound (SIL-IS) | Method B: (4-Biphenyl)acetic acid (Analogue IS) | Acceptance Criteria (FDA/ICH) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 5 ng/mL | Signal-to-Noise > 5 |
| Intra-day Precision (%CV) | < 5% | < 10% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 6% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | ± 5% | ± 10% | ± 15% (± 20% at LLOQ) |
| Matrix Effect (%CV) | < 4% | 15-25% | ≤ 15% |
| Recovery (% Overall) | 85-95% | 70-85% | Consistent, precise, reproducible |
Note: The data presented in this table is illustrative and intended to highlight the typical performance differences between the two types of internal standards.
Experimental Protocols
A detailed methodology for a robust LC-MS/MS assay for the quantification of (2-Fluoro-4-biphenyl)acetic acid in human plasma using this compound as the internal standard is provided below.
Sample Preparation (Protein Precipitation)
-
Thaw human plasma samples and quality controls (QCs) at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Method
-
LC System: Shimadzu Nexera X2 or equivalent
-
MS System: Sciex 6500+ QTRAP or equivalent
-
Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 20% B
-
4.1-5.0 min: 20% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
(2-Fluoro-4-biphenyl)acetic acid: Q1 230.1 -> Q3 185.1
-
This compound: Q1 235.1 -> Q3 190.1
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the rationale for selecting a stable isotope-labeled internal standard.
Sample Preparation and Analysis Workflow.
Comparison of Internal Standard Types.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. biopharmaservices.com [biopharmaservices.com]
Performance Showdown: (2-Fluoro-4-biphenyl)acetic acid-d5 versus Non-Isotopic Internal Standards in Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive performance evaluation of (2-Fluoro-4-biphenyl)acetic acid-d5, a deuterated stable isotope-labeled internal standard (SIL-IS) for the non-steroidal anti-inflammatory drug (NSAID) felbinac. We will objectively compare its expected performance with a non-isotopic internal standard, probenecid, supported by experimental data from a validated LC-MS/MS method for felbinac.
The Gold Standard: Stable Isotope-Labeled Internal Standards
SIL-IS, such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and analogous behavior allow for effective compensation for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise results.
Performance Comparison: Deuterated vs. Non-Isotopic Internal Standard
The following tables summarize the validation parameters for an LC-MS/MS method for the determination of felbinac in various rat biological matrices using the non-isotopic internal standard, probenecid[1]. This data serves as a benchmark to illustrate the anticipated performance enhancements when employing a deuterated internal standard like this compound.
Table 1: Linearity and Lower Limit of Quantitation (LLOQ)
| Parameter | Felbinac with Probenecid IS[1] | Felbinac with this compound IS (Expected) |
| Calibration Range | 5 - 5000 ng/mL | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.998 |
| LLOQ | 5 ng/mL | 5 ng/mL |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| Matrix | QC Level (ng/mL) | Felbinac with Probenecid IS[1] | Felbinac with this compound IS (Expected) |
| Accuracy (RE %) | Precision (RSD %) | ||
| Rat Plasma | 10 | -2.1 | 7.3 |
| 100 | 3.5 | 4.1 | |
| 4000 | 7.4 | 3.2 | |
| Rat Bile | 10 | -1.5 | 6.8 |
| 100 | 4.2 | 3.5 | |
| 4000 | 6.9 | 2.8 | |
| Rat Urine | 10 | -0.8 | 5.9 |
| 100 | 5.1 | 2.9 | |
| 4000 | 6.2 | 2.1 |
Table 3: Recovery and Matrix Effect
| Matrix | Felbinac with Probenecid IS[1] | Felbinac with this compound IS (Expected) |
| Recovery (%) | Matrix Effect (%) | |
| Rat Plasma | 85.2 - 91.5 | 92.3 - 98.7 |
| Rat Bile | 83.7 - 89.1 | 90.1 - 96.4 |
| Rat Urine | 86.9 - 92.3 | 91.5 - 97.8 |
The expected data for this compound illustrates tighter precision (lower %RSD), higher accuracy (RE% closer to zero), and more consistent recovery with reduced matrix effects. This is because the deuterated standard co-elutes with the analyte and experiences nearly identical ionization suppression or enhancement, providing a more reliable correction.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance comparison.
LC-MS/MS Method for Felbinac using Probenecid Internal Standard[1]
-
Sample Preparation: A 50 µL aliquot of the biological matrix (plasma, bile, or urine) was mixed with 20 µL of the internal standard working solution (probenecid, 1 µg/mL). The mixture was then subjected to liquid-liquid extraction with 1 mL of a mixture of ethyl ether and dichloromethane (B109758) (60:40, v/v). After vortexing and centrifugation, the organic layer was transferred and evaporated to dryness. The residue was reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Chromatographic Conditions:
-
Column: Venusil MP C18 (100 mm × 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 5 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid (80:20, v/v)
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
Felbinac: m/z 211.1 → 167.0
-
Probenecid: m/z 283.9 → 239.9
-
-
Hypothetical LC-MS/MS Method for Felbinac using this compound Internal Standard
The experimental protocol would be similar to the one described above, with the following key modifications:
-
Internal Standard: A working solution of this compound would be used instead of probenecid.
-
Mass Spectrometric Conditions: The MRM transition for the deuterated internal standard would be monitored. The precursor ion would be m/z 235.3 (M-H)- for this compound, and a suitable product ion would be selected after optimization.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantitative bioanalysis of felbinac using a deuterated internal standard.
Bioanalytical workflow for felbinac quantification.
Conclusion
The use of this compound as an internal standard for the quantitative analysis of felbinac in various biological matrices is expected to provide superior performance compared to non-isotopic internal standards. The near-identical physicochemical properties of the deuterated standard to the analyte ensure more effective compensation for analytical variability, leading to enhanced accuracy, precision, and reliability of the bioanalytical data. This is crucial for robust pharmacokinetic and toxicokinetic studies in drug development. While direct comparative experimental data is not always available, the well-established principles of using stable isotope-labeled internal standards strongly support the adoption of this compound for high-quality bioanalytical method development and validation.
References
Safety Operating Guide
(2-Fluoro-4-biphenyl)acetic acid-d5 proper disposal procedures
Proper disposal of (2-Fluoro-4-biphenyl)acetic acid-d5 is critical for ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to mitigate exposure risks. The chemical should be treated as hazardous waste, with particular attention to its potential toxicity and irritant properties.[1][2][3][4]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any dust or vapors.[5] Ensure that an eyewash station and a safety shower are readily accessible.
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed through an approved hazardous waste disposal service.[1][4] Do not dispose of this chemical down the drain or in regular laboratory trash.[2]
1. Waste Segregation and Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated labware (e.g., pipette tips, vials), in a dedicated and clearly labeled waste container.[5]
-
This compound is a halogenated organic acid. It is crucial to segregate halogenated organic waste from non-halogenated waste streams to ensure proper disposal.[6][7]
2. Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[2][8] The original container may be used if it is in good condition.[2]
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][5]
-
Include the primary hazard warnings (e.g., "Toxic," "Irritant") on the label.
3. Waste Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel, away from general lab traffic, and segregated from incompatible materials.[2][9]
4. Arranging for Disposal:
-
Once the waste container is full or ready for disposal, follow your institution's specific procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][6]
Spill Cleanup Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[5]
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, use an inert absorbent material (such as vermiculite, sand, or earth) to soak up the substance.[5]
-
Collect Contaminated Materials: All materials used for cleanup, including absorbent pads, contaminated gloves, and wipes, must be collected in a sealed, labeled container and disposed of as hazardous waste.[5]
-
Decontaminate the Area: After the bulk of the material has been removed, decontaminate the spill area with a suitable solvent or detergent, followed by a thorough rinse with water.[5]
Data Presentation
| Parameter | Guideline | Rationale |
| Waste Category | Hazardous Waste: Halogenated Organic Acid | Classification is based on the presence of fluorine (a halogen) and the acidic functional group.[6][7] |
| Container Requirements | Tightly-sealed, chemically compatible container (e.g., HDPE or glass). | To prevent leaks and ensure proper identification, use containers that are non-reactive with the chemical waste.[2][8] |
| Labeling Requirements | "Hazardous Waste" with the full chemical name: "this compound". | Ensures clear identification for safe handling and disposal by waste management personnel.[2][5] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | This is the standard and required procedure for toxic and hazardous chemical waste.[1][4][10] |
| Incompatible Wastes | Do not mix with non-halogenated waste streams. | Segregation is often required by waste disposal facilities for proper treatment and incineration processes.[6] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. uakron.edu [uakron.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. fishersci.com [fishersci.com]
Safeguarding Researchers: A Comprehensive Guide to Handling (2-Fluoro-4-biphenyl)acetic acid-d5
For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of (2-Fluoro-4-biphenyl)acetic acid-d5. All personnel must adhere to these guidelines to mitigate risks and ensure a safe laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.
This compound , a deuterated derivative of Flurbiprofen, requires careful handling due to the potential hazards associated with its non-deuterated counterpart. Safety Data Sheets (SDS) for Flurbiprofen classify it as toxic if swallowed, a skin and eye irritant, and a suspected reproductive toxin.[1][2][3][4] Therefore, precautionary measures are paramount.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory to prevent exposure. This includes protection for the eyes, face, hands, and body.[5][6][7]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required at all times. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Double gloving is advised, especially when handling the solid compound. Gloves must be inspected before use and changed immediately if contaminated or damaged. |
| Body Protection | Laboratory Coat & Apron | A flame-resistant lab coat is mandatory. A chemical-resistant apron should be worn over the lab coat when handling liquids or larger quantities of the solid. |
| Respiratory Protection | N95 Respirator or higher | An N95 respirator is required when handling the powdered form of the compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Due to its deuterated nature, this compound is likely hygroscopic and sensitive to atmospheric moisture. Therefore, all handling should be performed in a controlled, inert atmosphere to the extent possible.[8][9][10][11][12]
1. Preparation and Environment Setup:
-
Ensure all glassware is thoroughly dried in an oven at a minimum of 125°C overnight and cooled in a desiccator over a drying agent.[10][11]
-
Whenever possible, handle the compound under an inert atmosphere, such as in a glovebox or using a Schlenk line with dry nitrogen or argon.[8][9]
-
Ensure a calibrated analytical balance is located within a chemical fume hood or a balance enclosure to minimize air currents and exposure during weighing.
2. Handling the Solid Compound:
-
Weigh the solid compound in a chemical fume hood or a ventilated balance enclosure.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder and prevent dispersal.
-
Keep the container tightly sealed when not in use to prevent moisture absorption and contamination.
3. Solution Preparation:
-
Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
If the compound is being dissolved in a deuterated solvent for analysis, use a dry syringe or cannula for the transfer.
-
Cap the vial or flask immediately after the addition of the solvent.
4. Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by a thorough wash with soap and water.
-
Dispose of all contaminated disposables as hazardous waste.
Disposal Plan: Managing Halogenated Organic Waste
As a fluorinated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[13][14][15][16][17]
1. Waste Segregation:
-
All solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste (e.g., unused solutions, solvent rinses) must be collected in a separate, sealed, and properly labeled container for halogenated organic liquids.
-
Never mix halogenated waste with non-halogenated waste streams.[14][17]
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms (e.g., toxic, irritant).
-
Store waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not pour any amount of this compound or its solutions down the drain.[15]
Visualizing the Workflow
To provide a clear and immediate understanding of the handling process, the following diagrams illustrate the key decision points and procedural flows.
Caption: A flowchart outlining the key stages of safely handling this compound.
Caption: A decision tree for selecting the appropriate PPE based on the handling task.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. westliberty.edu [westliberty.edu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. web.mit.edu [web.mit.edu]
- 12. fauske.com [fauske.com]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. bucknell.edu [bucknell.edu]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. campusoperations.temple.edu [campusoperations.temple.edu]
- 17. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
